7-Hydroxycannabidivarin-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
5-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H26O3/c1-4-5-13-9-17(21)19(18(22)10-13)16-8-14(11-20)6-7-15(16)12(2)3/h8-10,15-16,20-22H,2,4-7,11H2,1,3H3/t15-,16+/m0/s1/i1D3,4D2,5D2 |
InChI Key |
SAAKWLWLDDSXCQ-LZSPHPEASA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Hydroxycannabidivarin-d7: Chemical Properties, Synthesis, and Biological Interactions
This technical guide provides a comprehensive overview of the chemical properties, synthetic approaches, and known biological interactions of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7). Designed for researchers, scientists, and professionals in drug development, this document consolidates available data into a structured format, offering insights into the characteristics and scientific context of this deuterated cannabinoid metabolite. While specific experimental protocols for the deuterated form are not widely published, this guide leverages data from its non-deuterated analogs to provide a thorough understanding.
Core Chemical Properties
This compound is a deuterated analytical reference standard for a metabolite of Cannabidivarin (CBDV).[1] The incorporation of seven deuterium (B1214612) atoms increases its molecular weight, making it a valuable tool for mass spectrometry-based quantification of the non-deuterated metabolite in biological samples.
| Property | Value | Source |
| CAS Number | 2249814-78-4 | [1] |
| Molecular Formula | C₁₉H₁₉D₇O₃ | [1] |
| Molecular Weight | 309.45 g/mol | [1] |
| Purity | >98% (Typical for analytical standards) | [1] |
| Stability | Isotope-labeled compounds are assigned a default 5-year re-test date. | [1] |
| Storage | For long-term stability, it is recommended to store cannabinoid solutions in the dark at room temperature. Air oxidation can lead to significant losses. |
Experimental Protocols and Methodologies
Detailed, publicly available experimental protocols specifically for the synthesis and analysis of this compound are scarce. However, methodologies for the synthesis of the closely related, non-deuterated compound, 7-hydroxy-cannabidiol (7-OH-CBD), and the analysis of CBDV metabolites provide a strong foundational understanding.
Synthesis of 7-Hydroxy-Cannabinoids: A General Approach
The synthesis of 7-hydroxy-cannabinoids is a multi-step process that often starts from a commercially available cannabinoid precursor like cannabidiol (B1668261) (CBD). A scalable, 8-step synthesis of 7-OH-CBD has been reported, which features a key Piers–Rubinsztajn reaction for a mild deprotection step, achieving an overall yield of 31%.[2] The general workflow involves the protection of phenolic groups, regioselective epoxidation, epoxide ring-opening to introduce the hydroxyl group, and subsequent deprotection steps.[2][3][4]
Analysis of Cannabidivarin Metabolites
The identification and quantification of CBDV metabolites, including the 7-hydroxy form, are typically performed using advanced analytical techniques. A study on the metabolism of CBDV in mice utilized ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) to identify 21 different metabolites in various organs and tissues.[5] This methodology allows for the separation and sensitive detection of metabolites in complex biological matrices.
Signaling and Metabolic Pathways
The biological activity of cannabinoids is mediated through their interaction with various signaling pathways, and their metabolism is a complex process involving multiple enzymatic reactions.
Metabolic Pathway of Cannabidivarin (CBDV)
The metabolism of CBDV, the parent compound of 7-OH-CBDV, has been studied in mice and reveals several key pathways.[5] These include dehydrogenation, decarbonylation combined with monohydroxylation, and conjugation with glutathione (B108866).[5] The primary routes of excretion for CBDV metabolites are as glutathione and glucuronic acid conjugates.[5]
Cannabinoid Receptor Signaling
Cannabinoids exert their effects primarily through interaction with the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs). Activation of these receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of various ion channels. Some cannabinoids, including CBDV, have also been shown to interact with other receptor systems, such as the transient receptor potential (TRP) channels (TRPV1, TRPV2, and TRPA1) and can inhibit enzymes like diacylglycerol (DAG) lipase-α, which is involved in the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[6][7]
References
- 1. bdg.co.nz [bdg.co.nz]
- 2. Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Cannabidivarin Metabolites in Different Mouse Organs Using Ultra-Performance Liquid Chromatography Coupled to a Quadrupole Time-of-Flight Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newphaseblends.com [newphaseblends.com]
- 7. go.drugbank.com [go.drugbank.com]
The Synthesis and Characterization of 7-Hydroxycannabidivarin-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7). This deuterated analog of a key metabolite of Cannabidivarin (B1668262) (CBDV) is a valuable tool for researchers in pharmacology, drug metabolism, and pharmacokinetics (DMPK) studies. The inclusion of a stable isotopic label allows for its use as an internal standard in quantitative mass spectrometry-based assays, facilitating accurate tracking and quantification of the non-deuterated 7-OH-CBDV in biological matrices.
Introduction
Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the cannabis plant, has garnered significant scientific interest for its potential therapeutic properties, particularly its anticonvulsant effects. Upon administration, CBDV undergoes metabolism in the body, with one of its primary metabolites being 7-hydroxycannabidivarin (7-OH-CBDV). Understanding the formation, distribution, and elimination of this metabolite is crucial for the development of CBDV-based therapeutics. This compound, a deuterated version of this metabolite, serves as an essential analytical tool for these investigations. The stable isotope label ensures that 7-OH-CBDV-d7 is chemically identical to the endogenous metabolite but can be distinguished by its higher mass, making it an ideal internal standard for mass spectrometry.
Proposed Synthesis of this compound
Synthesis Workflow
7-Hydroxycannabidivarin-d7 (CAS: 2249814-78-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7), a deuterated analog of a metabolite of Cannabidivarin (CBDV). As a stable isotope-labeled internal standard, 7-OH-CBDV-d7 is a critical tool for the accurate quantification of 7-OH-CBDV in complex biological matrices during pharmacokinetic and metabolic studies. This document outlines its physicochemical properties, proposes a representative synthetic route, details a plausible analytical methodology for its use, and illustrates its relevant metabolic pathway.
Core Data Presentation
Due to the nature of this compound as a certified reference material, batch-specific quantitative data such as exact purity and impurity profiles are provided in the Certificate of Analysis (CoA) accompanying the product. Researchers should always refer to the supplier-specific CoA for the most accurate quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2249814-78-4 | [1][2] |
| Molecular Formula | C₁₉H₁₉D₇O₃ | [1][2] |
| Molecular Weight | 309.45 g/mol | [1][2] |
| Appearance | (Typically a solid) | - |
| Purity | >98% (Target) | [2] |
| Storage | Recommended to be stored in the freezer. | [3] |
| Solubility | Information not publicly available. Expected to be soluble in organic solvents like methanol (B129727) and ethanol. | - |
Note: This table summarizes general information. For lot-specific data, please consult the Certificate of Analysis provided by the supplier.
Experimental Protocols
The following experimental protocols are representative methodologies based on the synthesis and analysis of the non-deuterated analog and related cannabinoids, due to the limited availability of specific protocols for this compound.
Representative Synthesis of 7-Hydroxycannabidivarin Backbone
The synthesis of 7-Hydroxycannabidivarin would likely follow a similar multi-step process to that of the well-documented 7-Hydroxycannabidiol (7-OH-CBD) from Cannabidiol (B1668261) (CBD). A scalable, 8-step synthesis of 7-OH-CBD has been reported and can be adapted.[4][5] The introduction of the deuterium (B1214612) atoms in 7-OH-CBDV-d7 would likely be achieved by using a deuterated starting material or deuterated reagents at a specific step in the synthesis. A plausible synthetic approach for the core non-deuterated structure is outlined below.
Objective: To synthesize the 7-hydroxy-cannabinoid scaffold.
Key Reactions (based on 7-OH-CBD synthesis): [4][6]
-
Protection of Phenolic Hydroxyl Groups: The two phenolic hydroxyl groups of the starting cannabinoid (e.g., Cannabidivarin) are protected, for example, by methylation using methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF).
-
Epoxidation: The double bond in the cyclohexene (B86901) ring is epoxidized using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
Allylic Rearrangement: The epoxide is then subjected to an allylic rearrangement to introduce a hydroxyl group at the allylic position. This can be achieved using a Grignard reagent like methylmagnesium bromide in the presence of an amine base.
-
Protection of the Allylic Alcohol: The newly formed allylic alcohol is protected, for instance, as an acetate (B1210297) ester using acetic anhydride (B1165640) in pyridine.
-
Silyl (B83357) Protection: Another hydroxyl group may be protected using a silyl protecting group like tert-butyldimethylsilyl bromide.
-
Deprotection: Selective deprotection of the acetate group can be achieved using a reagent like tetrabutylammonium (B224687) acetate.
-
Final Deprotection of Phenolic Groups: The protecting groups on the phenolic hydroxyls are removed. A key reaction in a reported synthesis of 7-OH-CBD is the Piers–Rubinsztajn reaction for mild deprotection.[4][5]
-
Purification: The final product is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Disclaimer: This is a generalized protocol based on the synthesis of a related compound. The actual synthesis of this compound may vary and should be performed by qualified chemists with appropriate safety precautions.
Analytical Protocol for Quantification using 7-OH-CBDV-d7 as an Internal Standard
This protocol describes a general workflow for the quantification of 7-OH-CBDV in a biological matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 7-OH-CBDV-d7 as the internal standard.
Objective: To accurately quantify the concentration of 7-OH-CBDV in a biological sample.
Materials and Reagents:
-
Biological matrix (e.g., plasma)
-
7-OH-CBDV analyte
-
7-OH-CBDV-d7 internal standard (IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges or protein precipitation plates
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample, add 10 µL of the internal standard solution (7-OH-CBDV-d7) at a known concentration.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from, for example, 60% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both 7-OH-CBDV and 7-OH-CBDV-d7 need to be determined by direct infusion of the standards.
-
-
-
Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of the analyte (7-OH-CBDV) to the peak area of the internal standard (7-OH-CBDV-d7) against the concentration of the analyte in a series of calibration standards.
-
The concentration of 7-OH-CBDV in the unknown samples is then determined from this calibration curve.
-
Mandatory Visualizations
Metabolic Pathway of Cannabidivarin (CBDV)
The metabolism of CBDV to 7-OH-CBDV is presumed to be analogous to the metabolism of CBD to 7-OH-CBD, which is primarily mediated by cytochrome P450 enzymes in the liver.[7][8]
Caption: Presumed metabolic pathway of Cannabidivarin (CBDV) to 7-Hydroxycannabidivarin.
Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of an analyte in a biological sample using an internal standard and LC-MS/MS.
Caption: General workflow for analyte quantification using LC-MS/MS with an internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bdg.co.nz [bdg.co.nz]
- 3. 7-Hydroxy cannabidiol (7-OH-CBD) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P450-Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Contemplating cannabis? The complex relationship between cannabinoids and hepatic metabolism resulting in the potential for drug-drug interactions [frontiersin.org]
Elucidation of Deuterated 7-Hydroxycannabidivarin: A Technical Guide
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of deuterated 7-Hydroxycannabidivarin (d-7-H-CBDV). It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
7-Hydroxycannabidivarin (7-H-CBDV) is a primary metabolite of Cannabidivarin (CBDV), a non-psychoactive cannabinoid found in the cannabis plant. The deuteration of this metabolite is a critical step in various research applications, particularly in pharmacokinetic studies where it serves as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry. The precise structural confirmation of the deuterated compound is paramount to ensure the accuracy and reliability of such assays.
This document outlines the synthetic strategy for introducing deuterium (B1214612) atoms into the 7-H-CBDV molecule and details the analytical techniques employed for its complete structure elucidation, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis of Deuterated 7-Hydroxycannabidivarin
The synthesis of d-7-H-CBDV typically involves the deuteration of a suitable precursor molecule. A common strategy is the deuteration of the phenolic ring of a CBDV-like precursor, which can be achieved through acid-catalyzed exchange reactions.
Experimental Protocol: Deuteration of the Phenolic Ring
Objective: To introduce deuterium atoms at specific positions on the phenolic ring of a cannabinoid precursor.
Materials:
-
Cannabinoid precursor (e.g., CBDV)
-
Boron trifluoride diethyl etherate (BF3·Et2O)
-
Deuterium oxide (D2O)
-
Sodium carbonate (Na2CO3)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Dissolve the cannabinoid precursor in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add BF3·Et2O to the solution while stirring.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at 0°C.
-
Prepare a quenching solution of Na2CO3 in D2O.
-
Slowly add the D2O/Na2CO3 solution to the reaction mixture to quench the reaction.
-
Allow the mixture to warm to room temperature and continue stirring for an additional 30 minutes.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the deuterated precursor.
-
The precursor can then be subjected to hydroxylation at the 7-position through established methods.
Structure Elucidation via Mass Spectrometry
Mass spectrometry (MS) is a cornerstone technique for confirming the molecular weight and fragmentation pattern of d-7-H-CBDV, thereby verifying the incorporation of deuterium.
Experimental Protocol: LC-MS/MS Analysis
Objective: To determine the molecular weight and fragmentation pattern of d-7-H-CBDV.
Instrumentation:
-
Liquid Chromatograph (LC) coupled to a tandem Mass Spectrometer (MS/MS), such as a UHPLC system with a triple quadrupole or Q-TOF mass spectrometer.[1][2][3][4]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for cannabinoid analysis.[5]
-
Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid, e.g., 0.1%) and acetonitrile (B52724) or methanol (B129727) is typical.[1][4]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 1-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for neutral cannabinoids.[1]
-
Scan Mode: Full scan for molecular ion determination and product ion scan for fragmentation analysis.
-
Collision Energy: Optimized to achieve characteristic fragmentation of the molecule.
Data Presentation: Expected Mass Spectral Data
The following table summarizes the expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of non-deuterated and a hypothetical di-deuterated 7-H-CBDV.
| Compound | Expected [M+H]+ (m/z) | Key Fragment Ions (m/z) | Interpretation |
| 7-H-CBDV | 303.19 | 285, 257, 235 | Loss of H2O, subsequent fragmentation of the side chain. |
| d2-7-H-CBDV | 305.20 | 287, 259, 237 | Mass shift of +2 Da in the molecular ion and corresponding fragments, confirming the incorporation of two deuterium atoms. |
Structure Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous determination of the exact location of the deuterium atoms on the molecular structure. Both 1D (¹H and ¹³C) and 2D NMR techniques are employed.
Experimental Protocol: NMR Analysis
Objective: To determine the precise location of deuterium incorporation and confirm the overall structure of d-7-H-CBDV.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a few milligrams of the purified d-7-H-CBDV in a deuterated solvent (e.g., CDCl₃ or Methanol-d₄).
Experiments:
-
¹H NMR: To identify the presence and chemical environment of protons. The disappearance or reduction in the integration of a signal compared to the non-deuterated standard indicates the site of deuteration.
-
¹³C NMR: To identify the carbon skeleton.
-
2D COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
Data Presentation: Expected ¹H NMR Chemical Shifts
The following table presents typical ¹H NMR chemical shifts for key protons in CBDV. In the case of d-7-H-CBDV, the signals corresponding to the deuterated positions would be absent or significantly reduced in intensity.
| Proton | Typical Chemical Shift (ppm) | Multiplicity |
| H-2' (Aromatic) | ~6.2 | s |
| H-6' (Aromatic) | ~6.1 | s |
| H-10 (Olefinic) | ~4.6 & ~4.5 | s, s |
| H-7 | ~4.5 | m |
| H-1" (Propyl chain) | ~2.4 | t |
Visualization of Workflows and Pathways
Metabolic Pathway of CBDV to 7-H-CBDV
Caption: Metabolic conversion of CBDV to 7-H-CBDV.
Experimental Workflow for Structure Elucidation
Caption: Workflow for the synthesis and structural analysis of d-7-H-CBDV.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical data for structural confirmation.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. Automated Workflow for High-Throughput LC–MS/MS Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy | MDPI [mdpi.com]
- 3. Automated Workflow for High-Throughput LC-MS/MS-Based Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. um.edu.mt [um.edu.mt]
- 5. d-nb.info [d-nb.info]
Metabolic Pathway of 7-Hydroxycannabidivarin-d7: A Technical Guide
Disclaimer: The precise chemical structure of 7-Hydroxycannabidivarin-d7, specifically the locations of the seven deuterium (B1214612) atoms, is not publicly available in peer-reviewed literature. For the purpose of this technical guide, a plausible deuteration pattern is hypothesized based on common metabolic hotspots in cannabinoids and strategies to enhance pharmacokinetic profiles. It is assumed that the deuteration is located on the propyl side chain (d5) and the two hydrogens of the C7-hydroxymethyl group (d2). Consequently, the proposed metabolic pathway described herein is a scientifically-grounded hypothesis and awaits experimental verification.
Introduction
Cannabidivarin (B1668262) (CBDV) is a non-psychotropic phytocannabinoid found in the Cannabis sativa plant, recognized for its potential therapeutic applications, particularly in the management of epilepsy.[1] Like other cannabinoids, CBDV undergoes extensive metabolism in the body, primarily in the liver, which significantly influences its bioavailability and pharmacological activity. The hydroxylation of CBDV at the C7 position to form 7-hydroxycannabidivarin (7-OH-CBDV) is a key metabolic step.
The use of deuterated analogs of drugs, such as this compound (7-OH-CBDV-d7), is a common strategy in drug development to favorably alter the metabolic profile of a compound. Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon. This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life, increased systemic exposure, and potentially a more favorable therapeutic window for the drug.
This technical guide provides an in-depth overview of the known metabolic pathways of cannabidivarin and presents a hypothesized metabolic pathway for this compound based on the assumed deuteration pattern. It is intended for researchers, scientists, and drug development professionals working with cannabinoids.
Known Metabolic Pathways of Cannabidivarin (CBDV)
The metabolism of CBDV is complex and involves both Phase I and Phase II enzymatic reactions. While not as extensively studied as its pentyl homolog, cannabidiol (B1668261) (CBD), research has identified several key metabolic transformations.
Phase I Metabolism
Phase I metabolism of CBDV primarily involves oxidation, hydroxylation, and other modifications that introduce or expose functional groups, preparing the molecule for Phase II conjugation.
-
Hydroxylation: This is a major metabolic route for CBDV, catalyzed by cytochrome P450 (CYP) enzymes in the liver. Hydroxylation can occur at various positions on the molecule, including the allylic C7 position and on the propyl side chain. For the structurally similar CBD, 7-hydroxylation is predominantly catalyzed by CYP2C19 and CYP2C9.[2] The resulting 7-OH-CBDV is an active metabolite.
-
Oxidation: Following hydroxylation, particularly at the C7 position, the primary alcohol can be further oxidized to an aldehyde and then to a carboxylic acid (7-COOH-CBDV) by cytosolic dehydrogenases.[2]
-
Decarbonylation: Studies have shown that CBDV can undergo decarbonylation, a metabolic pathway that has also been observed for CBD.[3]
-
Dehydrogenation: The formation of metabolites with a double bond in the propyl side chain has been reported, indicating that dehydrogenation is another Phase I metabolic pathway for CBDV.[4]
Phase II Metabolism
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion from the body.
-
Glucuronidation: The phenolic hydroxyl groups of CBDV and its hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). Glucuronide conjugates are major excretory products of cannabinoids.[4]
-
Glutathione (B108866) Conjugation: Evidence from murine studies suggests that CBDV and its Phase I metabolites can also be conjugated with glutathione (GSH), another important pathway for detoxification and excretion.[4]
Hypothesized Metabolic Pathway of this compound
Based on the assumed deuteration at the C7-hydroxymethyl group (d2) and the propyl side chain (d5), the metabolic pathway of 7-OH-CBDV-d7 is expected to be qualitatively similar to that of its non-deuterated counterpart, but with significant quantitative differences due to the kinetic isotope effect.
The C-D bonds at the deuterated positions will be more resistant to enzymatic cleavage compared to the corresponding C-H bonds. This is expected to have the following consequences:
-
Reduced Rate of Propyl Side-Chain Oxidation: The deuteration of the propyl side chain (d5) will likely slow down the rate of hydroxylation and subsequent oxidation at this position. This would lead to a decrease in the formation of propyl-side-chain-hydroxylated metabolites.
-
Reduced Rate of Further Oxidation of the 7-Hydroxymethyl Group: The presence of two deuterium atoms on the C7 carbon (d2) will significantly hinder its oxidation to the corresponding aldehyde and carboxylic acid (7-COOH-CBDV-d2). This would result in a prolonged half-life of 7-OH-CBDV-d7 and a shift in the metabolite profile, with a lower proportion of the 7-carboxy metabolite being formed.
-
Shunting to Alternative Metabolic Pathways: As the primary metabolic pathways are slowed down by deuteration, a larger proportion of the parent compound may be metabolized through alternative, non-deuterated positions or undergo direct Phase II conjugation.
The following diagram illustrates the hypothesized metabolic pathway of this compound.
Quantitative Data on Cannabidivarin Metabolism
Quantitative data on the metabolism of CBDV are scarce in the public domain. The following table summarizes the available qualitative information and provides a hypothetical comparison for 7-OH-CBDV-d7 based on the principles of the kinetic isotope effect.
| Metabolic Pathway | Enzymes Involved | Known Metabolites of CBDV | Hypothesized Changes for 7-OH-CBDV-d7 |
| Phase I: 7-Carboxylation | Cytosolic Dehydrogenases | 7-carboxy-CBDV | Significantly reduced rate of formation. |
| Phase I: Propyl Side-Chain Oxidation | Cytochrome P450s (e.g., CYP3A4) | Propyl-hydroxylated CBDV metabolites | Reduced rate of formation. |
| Phase I: Other Hydroxylations | Cytochrome P450s (e.g., CYP2C19, CYP2C9) | Various mono- and di-hydroxylated metabolites | May become more prominent due to shunting. |
| Phase II: Glucuronidation | UGTs | CBDV-glucuronide, hydroxylated-CBDV-glucuronides | Increased direct glucuronidation of 7-OH-CBDV-d7. |
| Phase II: Glutathione Conjugation | GSTs | CBDV-glutathione conjugates | May be altered depending on the availability of Phase I metabolites. |
Experimental Protocols for Studying Cannabinoid Metabolism
The following provides a generalized protocol for the in vitro and in vivo analysis of the metabolic pathway of a cannabinoid like 7-OH-CBDV-d7.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
Objective: To identify the metabolites of 7-OH-CBDV-d7 formed by human liver enzymes and to determine the kinetics of its metabolism.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Internal standard (e.g., a structurally similar deuterated compound)
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL), 7-OH-CBDV-d7 (at various concentrations for kinetic studies, e.g., 0.1-10 µM), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Preparation:
-
Vortex the quenched reaction mixture.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Employ a suitable C18 column for chromatographic separation.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect and quantify the parent compound and its predicted metabolites.
-
In Vivo Metabolism Study in an Animal Model (e.g., Mouse)
Objective: To identify the major metabolites of 7-OH-CBDV-d7 in a living organism and to characterize its pharmacokinetic profile.
Materials:
-
This compound formulated for administration (e.g., in a vehicle like sesame oil)
-
Laboratory mice
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., heparinized capillaries)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
Procedure:
-
Dosing:
-
Administer a single dose of 7-OH-CBDV-d7 to the mice via a relevant route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Separate plasma by centrifugation.
-
House the animals in metabolic cages and collect urine and feces for 24-48 hours.
-
-
Sample Preparation:
-
Plasma: Precipitate proteins with acetonitrile, centrifuge, and process the supernatant as described for the in vitro study.
-
Urine: Perform enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) for cleanup and concentration.
-
Feces: Homogenize the feces, extract with an organic solvent, and clean up the extract using SPE.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using the LC-MS/MS method developed for the in vitro study to identify and quantify 7-OH-CBDV-d7 and its metabolites.
-
Conclusion
The metabolic pathway of this compound is hypothesized to be similar to that of its non-deuterated counterpart, cannabidivarin, but with significant quantitative differences due to the kinetic isotope effect of deuterium substitution. The deuteration at the C7 and propyl side-chain positions is expected to slow down the rate of metabolism at these sites, potentially leading to a longer half-life and increased systemic exposure of the parent compound. This could have important implications for its therapeutic use.
Further experimental studies are required to confirm the precise structure of this compound and to definitively elucidate its metabolic pathway and pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for conducting such investigations. A thorough understanding of the metabolism of this deuterated cannabinoid is crucial for its safe and effective development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Dissertation or Thesis | An In Vitro Investigation of Cannabidiol Metabolism, Pharmacokinetics, and Hepatotoxicity | ID: pg15br25k | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of six cannabinoids and metabolites in oral fluid by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 7-Hydroxycannabidivarin-d7 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the deuterated analytical reference standard, 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7). As a certified reference material, 7-OH-CBDV-d7 is crucial for the accurate quantification of its non-labeled counterpart in various biological matrices during preclinical and clinical research. This document outlines the standard analytical tests performed to ensure the identity, purity, and concentration of this reference standard.
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. These values are representative and may vary slightly between different manufacturing lots.
Table 1: Identity and Purity
| Parameter | Method | Specification | Result |
| Chemical Formula | - | C₁₉H₁₉D₇O₃ | Confirmed |
| Molecular Weight | Mass Spectrometry | 309.45 g/mol | 309.45 g/mol |
| Purity (HPLC) | HPLC-UV | ≥98% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥99% atom % D | 99.6% atom % D |
| Residual Solvents | GC-HS | Conforms to USP <467> | Pass |
Table 2: Physical and Chemical Properties
| Parameter | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in Methanol (B129727), Acetonitrile, DMSO | Conforms |
| Storage | -20°C | Recommended |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).
-
Column: C18, 2.7 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 70% B to 95% B over 8 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 5 µL.
-
Standard Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL and then diluted to an appropriate working concentration.
-
Purity Calculation: The purity is determined by the area percent method, where the peak area of the analyte is divided by the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
Data Analysis: The measured mass of the molecular ion is compared to the theoretical exact mass of this compound to confirm its identity. Isotopic purity is determined by analyzing the isotopic distribution of the molecular ion cluster and calculating the deuterium (B1214612) incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the chemical structure of this compound. The absence of signals corresponding to the deuterated positions confirms the labeling.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.
Caption: Analytical workflow for 7-OH-CBDV-d7 Certificate of Analysis.
Caption: Decision logic for HPLC-based purity assessment.
The Emergence of 7-Hydroxycannabidivarin-d7: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) is a deuterated analog of 7-hydroxycannabidivarin (7-OH-CBDV), a primary metabolite of the non-psychotropic phytocannabinoid cannabidivarin (B1668262) (CBDV). The discovery and development of 7-OH-CBDV-d7 are intrinsically linked to the growing interest in the therapeutic potential of CBDV and the necessity for precise analytical methods to study its pharmacokinetics. This technical guide provides an in-depth overview of the discovery, history, and synthetic methodologies related to 7-OH-CBDV-d7. It further details its critical application as an internal standard in mass spectrometric quantification and explores the metabolic pathways of its non-deuterated parent compound.
Introduction: The Context of Cannabidivarin and its Metabolites
Cannabidivarin (CBDV) is a naturally occurring cannabinoid found in the Cannabis sativa plant. Unlike its more famous counterpart, tetrahydrocannabinol (THC), CBDV is non-intoxicating. Research into CBDV has revealed potential therapeutic applications, particularly in the management of epilepsy. As with any xenobiotic, understanding the metabolic fate of CBDV is crucial for its development as a therapeutic agent.
The "discovery" of 7-Hydroxycannabidivarin (7-OH-CBDV) was a direct result of metabolic studies of CBDV. It was identified as a major hydroxylated metabolite, analogous to the well-characterized metabolism of cannabidiol (B1668261) (CBD) to 7-hydroxy-cannabidiol (7-OH-CBD). The subsequent development of this compound was driven by the need for a reliable internal standard for the accurate quantification of 7-OH-CBDV in biological matrices during preclinical and clinical investigations. The "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This mass difference is the key to its utility in mass spectrometry-based analytical methods.
History of Discovery and Development
The history of 7-OH-CBDV-d7 is not one of a singular discovery but rather a progression of scientific inquiry:
-
Early Cannabinoid Research: The initial isolation and characterization of numerous cannabinoids from Cannabis sativa in the mid-20th century laid the groundwork for future metabolic studies.
-
Focus on Metabolism: As the therapeutic potential of non-psychotropic cannabinoids like CBD and CBDV gained recognition, researchers began investigating their metabolic pathways to understand their efficacy and safety profiles.
-
Identification of 7-OH-CBDV: Through in vitro and in vivo studies, 7-OH-CBDV was identified as a significant metabolite of CBDV, primarily formed through oxidation by cytochrome P450 enzymes in the liver. A patent application has been filed for the use of 7-OH-CBDV in the treatment of epilepsy, highlighting its potential pharmacological activity.[1][2]
-
The Need for Quantitative Analysis: To accurately assess the pharmacokinetics of CBDV and its metabolites, sensitive and specific analytical methods were required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) emerged as the preferred technique.
-
Development of Deuterated Standards: The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry. The synthesis of 7-OH-CBDV-d7 was a logical step to create an ideal internal standard for 7-OH-CBDV, as its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis.
Physicochemical and Analytical Data
While specific quantitative data for 7-OH-CBDV-d7 is not widely published in publicly available literature, the following table summarizes the expected and known properties based on its structure and the analysis of its non-deuterated counterpart and similar deuterated cannabinoids.
| Property | Value/Description | Source |
| Chemical Formula | C₁₉H₂₀D₇O₂ | Inferred |
| Molecular Weight | Approx. 293.46 g/mol | Inferred |
| Parent Compound | 7-Hydroxycannabidivarin (7-OH-CBDV) | N/A |
| Isotopic Purity | Typically >98% | General Knowledge |
| Primary Application | Internal Standard for Mass Spectrometry | General Knowledge |
| Mass Shift (vs. Analyte) | +7 Da | Inferred |
Experimental Protocols
Plausible Synthesis of this compound
A specific, detailed synthesis protocol for 7-OH-CBDV-d7 is not publicly available. However, a plausible route can be extrapolated from the known synthesis of 7-OH-CBD and the general methods for introducing deuterium into cannabinoid structures. The following represents a hypothetical, multi-step synthetic protocol.
Step 1: Deuteration of a Resorcinol (B1680541) Intermediate
A suitable resorcinol precursor with a propyl side chain would be subjected to deuteration. This can be achieved through various methods, such as acid-catalyzed exchange with a deuterium source (e.g., D₂SO₄ in D₂O) or through a multi-step synthesis involving deuterated building blocks. For a d7 analog, deuteration would likely target the propyl side chain.
Step 2: Condensation with a Terpene Moiety
The deuterated resorcinol would then be condensed with a suitable terpene derivative, such as p-mentha-2,8-dien-1-ol, under acidic conditions (e.g., p-toluenesulfonic acid) to form the core cannabinoid structure of CBDV-d7.
Step 3: Allylic Oxidation
The resulting CBDV-d7 would undergo regioselective allylic oxidation at the C-7 position. This is a critical step and can be achieved using various oxidizing agents, such as selenium dioxide (SeO₂) or through biochemical methods using cytochrome P450 enzymes.
Step 4: Purification
The final product, 7-OH-CBDV-d7, would be purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to ensure high purity.
Note: The precise conditions, reagents, and yields would require empirical optimization.
Quantification of 7-OH-CBDV in Biological Samples using 7-OH-CBDV-d7
This protocol outlines a general workflow for the use of 7-OH-CBDV-d7 as an internal standard in an LC-MS/MS assay.
1. Sample Preparation (e.g., Plasma)
- To 100 µL of plasma, add 10 µL of a known concentration of 7-OH-CBDV-d7 in a suitable solvent (e.g., methanol).
- Add 300 µL of a protein precipitation solvent (e.g., acetonitrile) and vortex thoroughly.
- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
- Liquid Chromatography (LC):
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.
- Flow Rate: Optimized for the specific column dimensions.
- Injection Volume: Typically 5-10 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- 7-OH-CBDV (Analyte): A specific precursor ion (e.g., [M+H]⁺) is selected and fragmented to produce a characteristic product ion.
- 7-OH-CBDV-d7 (Internal Standard): A precursor ion corresponding to the deuterated molecule is selected, which will have a mass shift of +7 Da compared to the analyte. This is then fragmented to a characteristic product ion.
- Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of the analyte in the sample by comparison to a calibration curve.
Visualizations
Metabolic Pathway of Cannabidivarin (CBDV)
Caption: Metabolic conversion of CBDV to its primary metabolites.
Analytical Workflow for Quantification
Caption: A typical workflow for quantifying 7-OH-CBDV.
Role of Deuterated Internal Standard
Caption: Logic of using a deuterated internal standard.
Conclusion
This compound represents a critical tool in the advancement of cannabinoid research and development. While its "discovery" is more accurately described as a targeted synthesis to meet an analytical need, its history is deeply rooted in the exploration of CBDV's metabolic pathways. As research into the therapeutic potential of CBDV and its metabolites continues, the role of 7-OH-CBDV-d7 as a reliable internal standard will remain indispensable for generating accurate and reproducible pharmacokinetic data, ultimately supporting the safe and effective development of new cannabinoid-based therapies.
References
- 1. Identification of Cannabidivarin Metabolites in Different Mouse Organs Using Ultra-Performance Liquid Chromatography Coupled to a Quadrupole Time-of-Flight Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Contemplating cannabis? The complex relationship between cannabinoids and hepatic metabolism resulting in the potential for drug-drug interactions [frontiersin.org]
Methodological & Application
Application Notes and Protocols: The Use of 7-Hydroxycannabidivarin-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of cannabinoids and their metabolites, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) is a deuterated analog of 7-hydroxycannabidivarin (7-OH-CBDV), a metabolite of cannabidivarin (B1668262) (CBDV). Given the therapeutic interest in CBDV, for conditions such as epilepsy, robust bioanalytical methods are essential.[1] This document provides detailed application notes and protocols for the use of 7-OH-CBDV-d7 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of 7-OH-CBDV.
Stable isotope-labeled internal standards are the preferred choice for LC-MS/MS analysis as they compensate for variations during sample preparation and for matrix effects that can impact ionization efficiency.[2] Deuterated standards, such as 7-OH-CBDV-d7, are ideal as they exhibit nearly identical chemical and physical properties to the analyte of interest, co-eluting chromatographically, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.
Principle of Internal Standardization
The core principle of using an internal standard (IS) is to add a known amount of a compound that is chemically and physically similar to the analyte to all samples, calibrators, and quality controls. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach corrects for potential analyte loss during sample extraction and inconsistencies in instrument response.
Below is a diagram illustrating the general workflow for quantitative analysis using an internal standard.
Experimental Protocols
The following are generalized protocols for the quantification of 7-OH-CBDV in biological matrices using 7-OH-CBDV-d7 as an internal standard. These protocols are based on established methods for other cannabinoids and their metabolites and should be optimized and validated for specific laboratory conditions.[3][4]
Protocol 1: Quantification of 7-OH-CBDV in Human Plasma
1. Materials and Reagents
-
7-OH-CBDV and 7-OH-CBDV-d7 reference standards
-
Human plasma (K2EDTA)
-
Methanol, acetonitrile, and formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Protein precipitation solvent: Acetonitrile with 1% formic acid
2. Sample Preparation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (7-OH-CBDV-d7 in methanol).
-
Add 300 µL of the protein precipitation solvent.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of pure standards. Example transitions for similar compounds are used. |
| 7-OH-CBDV | e.g., m/z 331.2 -> 193.1 (Quantifier), 331.2 -> 201.1 (Qualifier) |
| 7-OH-CBDV-d7 | e.g., m/z 338.2 -> 200.1 |
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of 7-OH-CBDV to 7-OH-CBDV-d7 against the concentration of the calibrators.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Determine the concentration of 7-OH-CBDV in unknown samples from the calibration curve.
Quantitative Data
The following tables present representative data for a validated bioanalytical method for a cannabinoid metabolite using a deuterated internal standard. This data is for illustrative purposes and actual results may vary.
Table 1: Method Precision and Accuracy
| Analyte | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 7-OH-CBDV | 1 (LLOQ) | 8.5 | 105.2 | 9.8 | 103.5 |
| 5 (Low QC) | 6.2 | 98.7 | 7.5 | 101.2 | |
| 50 (Mid QC) | 4.8 | 101.5 | 5.9 | 99.8 | |
| 400 (High QC) | 3.5 | 97.9 | 4.2 | 98.6 |
Table 2: Matrix Effect and Recovery
| Analyte | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| 7-OH-CBDV | 5 | 0.95 | 88.2 |
| 400 | 0.98 | 91.5 | |
| 7-OH-CBDV-d7 | 100 | 0.96 | 89.7 |
Metabolic Pathway of CBDV
Understanding the metabolic pathway of the parent compound is essential for interpreting analytical results. CBDV is metabolized in the liver primarily by hydroxylation to form 7-OH-CBDV.
Conclusion
The use of this compound as an internal standard is a robust approach for the accurate quantification of 7-OH-CBDV in biological samples by LC-MS/MS. Its use mitigates variability introduced during sample processing and analysis, ensuring high-quality data for pharmacokinetic studies, clinical monitoring, and drug development research. The protocols and data presented here provide a foundation for the implementation of this analytical methodology. Method validation is a critical step and should be performed according to regulatory guidelines to ensure the reliability of the results.
References
Application Note: High-Sensitivity LC-MS/MS Analysis of Cannabinoids Using 7-Hydroxycannabidivarin-d7
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of multiple cannabinoids and their metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol emphasizes the use of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation. This method is designed for researchers, scientists, and drug development professionals requiring reliable cannabinoid quantification for pharmacokinetic studies, clinical research, and forensic toxicology.
Introduction
The expanding landscape of cannabinoid research and the development of cannabinoid-based therapeutics necessitate highly accurate and precise analytical methods. LC-MS/MS has become the gold standard for cannabinoid analysis due to its high sensitivity and selectivity.[1][2] The use of stable isotope-labeled internal standards, such as this compound, is crucial for mitigating matrix effects and procedural inconsistencies, thereby ensuring the reliability of quantitative results.[3][4][5] 7-OH-CBDV-d7 is an ideal internal standard for the quantification of 7-Hydroxycannabidivarin (7-OH-CBDV) and other related cannabinoid metabolites due to its chemical similarity and distinct mass-to-charge ratio.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for serum and plasma samples.
-
To 100 µL of the biological matrix (serum or plasma) in a microcentrifuge tube, add 10 µL of the 7-OH-CBDV-d7 internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[6]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.[3]
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[3]
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following parameters provide a general guideline and may require optimization based on the specific instrumentation used.
-
LC System: A UPLC or UHPLC system is recommended for optimal separation.[7]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[3][4]
-
Injection Volume: 2-10 µL.[4]
-
Column Temperature: 40°C.[8]
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for cannabinoids.[6]
Data Presentation
The following tables summarize the typical quantitative performance of LC-MS/MS methods for cannabinoid analysis using deuterated internal standards. The values presented are representative and may vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Illustrative LC-MS/MS Parameters for Selected Cannabinoids and 7-OH-CBDV-d7
| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Cannabidivarin (CBDV) | 7-OH-CBDV-d7 | 287.2 | 193.1 | 135.1 |
| 7-Hydroxy-CBDV | 7-OH-CBDV-d7 | 303.2 | 235.1 | 189.1 |
| Cannabidiol (CBD) | 7-OH-CBDV-d7 | 315.2 | 193.1 | 135.1 |
| Δ9-THC | 7-OH-CBDV-d7 | 315.2 | 193.1 | 135.1 |
| 7-OH-CBDV-d7 (IS) | N/A | 310.2 | 242.1 | 196.1 |
Table 2: Summary of Method Validation Parameters for Cannabinoid Analysis
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL[8] |
| Upper Limit of Quantification (ULOQ) | 500 - 2000 ng/mL[6] |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 85% - 115% |
Visualizations
Caption: Experimental workflow for cannabinoid analysis.
Caption: Metabolic pathway of Cannabidivarin (CBDV).
References
Revolutionizing Cannabinoid Analysis: A GC-MS Method Development Using 7-Hydroxycannabidivarin-d7
For Immediate Release
[City, State] – [Date] – A detailed application note and protocol has been developed for the robust quantification of cannabinoids using Gas Chromatography-Mass Spectrometry (GC-MS), featuring the use of 7-Hydroxycannabidivarin-d7 as a novel internal standard. This methodology is poised to provide researchers, scientists, and drug development professionals with a highly accurate and precise tool for the analysis of cannabidivarin (B1668262) (CBDV) and other key cannabinoids.
The developed method addresses the critical need for reliable analytical procedures in the rapidly evolving field of cannabinoid research and product development. By employing a deuterated internal standard, the protocol effectively compensates for variations in sample preparation and instrument response, ensuring the integrity of quantitative data.
Introduction
The therapeutic potential of non-psychoactive cannabinoids, such as cannabidivarin (CBDV), has garnered significant scientific interest. Accurate and precise quantification of these compounds in various matrices is paramount for research, quality control, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for cannabinoid analysis, offering high sensitivity and selectivity.[1] However, the thermal liability of acidic cannabinoids necessitates a derivatization step, typically silylation, to improve their volatility and stability for GC analysis.[2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting analytical variability and achieving accurate quantification.
This application note provides a comprehensive protocol for the GC-MS analysis of CBDV and other cannabinoids, utilizing this compound as the internal standard. The methodology has been developed to be robust and suitable for a range of research and quality control applications.
Materials and Methods
Reagents and Standards
-
Cannabidivarin (CBDV) standard
-
This compound (Internal Standard)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Methanol (B129727) (HPLC grade)
-
Hexane (HPLC grade)
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
Heating block or oven
Experimental Protocols
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of CBDV and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the CBDV stock solution with methanol to create a calibration curve.
-
Internal Standard Spiking: Add a consistent volume of the this compound stock solution to all calibration standards and samples to achieve a final concentration of 1 µg/mL.
-
Sample Extraction: For solid samples, perform a solvent extraction using methanol. For liquid samples, a direct dilution may be appropriate. The specific extraction procedure should be optimized based on the sample matrix.
Derivatization Protocol
-
Transfer 100 µL of the standard solution or sample extract into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 50 µL of BSTFA with 1% TMCS and 10 µL of pyridine to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the silylation reaction.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Parameters
The following GC-MS parameters are provided as a starting point and may require optimization for specific instruments.
| Parameter | Setting |
| GC System | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | |
| Initial Temperature | 150°C, hold for 1 min |
| Ramp 1 | 15°C/min to 250°C |
| Ramp 2 | 5°C/min to 300°C, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
The selection of appropriate quantifier and qualifier ions is crucial for selectivity and accurate quantification.[3] The ions listed below are based on the expected fragmentation of the trimethylsilyl (B98337) (TMS) derivatives.
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| CBDV-2TMS | 430 | 347 | 301 |
| This compound-3TMS | 525 (estimated) | 438 (estimated) | 348 (estimated) |
| Cannabidiol (CBD)-2TMS | 458 | 347 | 301 |
| Tetrahydrocannabinol (THC)-TMS | 386 | 371 | 303 |
| Cannabinol (CBN)-TMS | 382 | 367 | 299 |
Note: The mass-to-charge ratios for the TMS derivative of this compound are estimated based on the known fragmentation patterns of similar hydroxylated and deuterated cannabinoids. The addition of a TMS group to a hydroxyl group typically adds 72 mass units. The deuteration (d7) adds 7 mass units to the molecular weight. The fragmentation of silylated cannabinoids often involves the loss of a methyl group (-15 amu) and other characteristic fragments. Experimental verification of these ions is recommended.
Data Presentation
The quantitative performance of the method should be evaluated through a validation study. The following table summarizes typical validation parameters for the GC-MS analysis of cannabinoids.
| Analyte | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| CBDV | >0.99 | 0.01 - 0.05 | 0.05 - 0.1 |
| CBD | >0.99 | 0.01 - 0.05 | 0.05 - 0.1 |
| THC | >0.99 | 0.01 - 0.05 | 0.05 - 0.1 |
| CBN | >0.99 | 0.01 - 0.05 | 0.05 - 0.1 |
Data presented here are representative values from literature and should be established for each specific laboratory and matrix.[1][4][5]
Visualizations
The following diagrams illustrate the key workflows and relationships in this GC-MS method development.
Conclusion
The GC-MS method detailed in this application note, utilizing this compound as an internal standard, provides a robust and reliable approach for the quantification of CBDV and other cannabinoids. The protocol offers excellent sensitivity and selectivity, making it suitable for a wide range of applications in cannabinoid research, product development, and quality control. The provided workflows and protocols can be readily adapted by laboratories to enhance the accuracy and precision of their cannabinoid analyses.
References
Application Notes and Protocols for the Quantitative Analysis of Cannabidivarin (CBDV) Metabolites Using 7-Hydroxycannabidivarin-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidivarin (B1668262) (CBDV) is a non-psychotropic phytocannabinoid found in the cannabis plant, structurally similar to cannabidiol (B1668261) (CBD). As research into the therapeutic potential of CBDV for conditions such as epilepsy and autism spectrum disorders expands, the need for robust and reliable bioanalytical methods to study its pharmacokinetics and metabolism is critical. Like CBD, CBDV undergoes extensive metabolism in the liver, primarily through hydroxylation and subsequent oxidation. The primary metabolite, 7-hydroxy-cannabidivarin (7-OH-CBDV), is a key analyte for understanding the in vivo behavior of CBDV.
This document provides a detailed protocol for the quantitative analysis of CBDV and its major metabolite, 7-OH-CBDV, in biological matrices such as plasma and serum. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a deuterated internal standard, 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7), to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. While the commercial availability of 7-OH-CBDV-d7 may be limited, custom synthesis is a viable option for obtaining this crucial reagent.
Metabolic Pathway of Cannabidivarin (CBDV)
CBDV metabolism is understood to be analogous to that of CBD, which is extensively metabolized by cytochrome P450 enzymes. The primary metabolic route involves hydroxylation at the 7-position to form 7-OH-CBDV. This active metabolite can be further oxidized to 7-carboxy-CBDV (7-COOH-CBDV).
Experimental Protocols
This section details the necessary materials, sample preparation, and LC-MS/MS analysis parameters.
Materials and Reagents
-
Analytes: Cannabidivarin (CBDV), 7-Hydroxy-CBDV (7-OH-CBDV)
-
Internal Standard: 7-Hydroxy-cannabidivarin-d7 (7-OH-CBDV-d7) - Note: Custom synthesis may be required.
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Biological Matrix: Human plasma or serum
-
Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Solid Phase Extraction (SPE) manifold and cartridges (e.g., C18) or supplies for Liquid-Liquid Extraction (LLE).
-
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction protocol is recommended for cleaner extracts and reduced matrix effects.
Protocol Steps:
-
To 100 µL of plasma or serum, add 10 µL of the internal standard working solution (7-OH-CBDV-d7).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters (Hypothetical MRM Transitions)
Multiple Reaction Monitoring (MRM) is used for quantification. The following transitions are proposed based on the structures of CBDV and its metabolites. These should be confirmed by direct infusion of standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CBDV | 287.2 | 187.1 | 25 |
| 7-OH-CBDV | 303.2 | 203.1 | 28 |
| 7-OH-CBDV-d7 (IS) | 310.2 | 210.1 | 28 |
Note: The precursor ion corresponds to the [M+H]+ adduct. Product ions are representative fragments.
Data Presentation and Quantitative Analysis
Calibration Curve and Quality Controls
A calibration curve should be prepared in the same biological matrix as the samples by spiking known concentrations of CBDV and 7-OH-CBDV. Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay.
Table 3: Example Calibration Curve and LLOQ
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | R² |
| CBDV | 1 - 500 | 1 | > 0.995 |
| 7-OH-CBDV | 1 - 500 | 1 | > 0.995 |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key validation parameters are summarized below.
Table 4: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Minimal and compensated for by the internal standard |
| Stability | Assessed under various storage and handling conditions |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of cannabidivarin and its primary metabolite, 7-hydroxy-cannabidivarin, in biological fluids. The use of a deuterated internal standard, 7-OH-CBDV-d7, is crucial for achieving the high level of accuracy and precision required for pharmacokinetic and toxicological studies. The provided protocols for sample preparation and LC-MS/MS analysis serve as a robust starting point for researchers and drug development professionals, and should be fully validated before implementation in regulated studies.
Application Note: Quantitative Analysis of 7-Hydroxycannabidivarin (7-OH-CBDV) in Human Urine using 7-Hydroxycannabidivarin-d7 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cannabidivarin (CBDV) is a non-psychoactive phytocannabinoid found in the cannabis plant, and its potential therapeutic properties are a subject of growing research. As with other cannabinoids, understanding its metabolism is crucial for clinical and forensic purposes. 7-hydroxycannabidivarin (7-OH-CBDV) is a primary metabolite of CBDV. This application note details a proposed protocol for the sensitive and specific quantification of 7-OH-CBDV in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) as a deuterated internal standard. The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring accurate quantification.
This protocol is based on established methodologies for the analysis of other cannabinoids and their metabolites in urine and provides a framework for method development and validation.[1][2][3][4]
Experimental Protocols
1. Principle:
This method involves the enzymatic hydrolysis of conjugated 7-OH-CBDV in urine, followed by solid-phase extraction (SPE) to isolate and concentrate the analyte and internal standard. The extracted compounds are then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.
2. Materials and Reagents:
-
Standards: 7-Hydroxycannabidivarin (7-OH-CBDV) and this compound (7-OH-CBDV-d7) reference standards.
-
Enzyme: β-glucuronidase (from E. coli).[5]
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, water, acetic acid, and formic acid.
-
Reagents: Ammonium hydroxide.
-
SPE Cartridges: Mixed-mode or polymeric SPE cartridges suitable for cannabinoid extraction.
-
Urine Samples: Blank human urine for calibration and quality control samples, and subject samples.
3. Sample Preparation:
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Pipette 1 mL of urine into a labeled glass tube.
-
Internal Standard Spiking: Add a known concentration of 7-OH-CBDV-d7 working solution to each sample, calibrator, and quality control, except for the blank matrix.
-
Enzymatic Hydrolysis:
-
Add 500 µL of acetate (B1210297) buffer (pH 5.0) to each tube.
-
Add 20 µL of β-glucuronidase enzyme solution.
-
Vortex briefly and incubate at 55°C for 2 hours to hydrolyze the glucuronide conjugates.[6][7]
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of a deionized water/methanol mixture (e.g., 95:5 v/v) to remove interfering substances.
-
Elution: Elute the analytes with 2 mL of an appropriate elution solvent (e.g., methanol or an acetonitrile/methanol mixture).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.[8]
-
4. LC-MS/MS Instrumental Analysis:
The following are proposed starting conditions and will require optimization.
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in positive mode.
Data Presentation
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 or similar reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation from matrix components |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | Optimized for analyte (e.g., 3-4 kV) |
| Source Temperature | 150°C |
| Desolvation Temp | 350 - 450°C |
| MRM Transitions | To be determined experimentally (Hypothetical values below) |
| 7-OH-CBDV | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |
| 7-OH-CBDV-d7 | Deuterated Precursor > Deuterated Product |
Table 2: Exemplary Method Validation Parameters
This table presents target validation figures based on typical performance for cannabinoid assays. Actual values must be determined experimentally.
| Parameter | Target Value |
| Linearity (r²) | > 0.995[1] |
| Calibration Range | 0.5 - 100 ng/mL[1][3] |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL[1] |
| Limit of Quantitation (LOQ) | 0.5 - 1.0 ng/mL[9] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | < 15% |
| Extraction Recovery | > 80% |
Mandatory Visualization
Caption: Workflow for 7-OH-CBDV analysis in urine.
Disclaimer: This is a proposed protocol and requires full validation in a certified laboratory before use in routine analysis. The validation should be performed in accordance with relevant regulatory guidelines.
References
- 1. Determination of urinary metabolites of cannabidiol, Δ8-tetrahydrocannabinol, and Δ9-tetrahydrocannabinol by automated online μSPE-LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Extended Urinary Δ9-Tetrahydrocannabinol Excretion in Chronic Cannabis Users Precludes Use as a Biomarker of New Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Δ9-tetrahydrocannabinol and 11-hydroxy-Δ9-tetrahydrocannabinol as markers of cannabis use in urinary drug testing | RTI [rti.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of 7-Hydroxycannabidivarin-d7 from Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) from plasma samples. 7-OH-CBDV-d7 is a deuterated analog of 7-OH-CBDV and is commonly used as an internal standard in bioanalytical methods to ensure the accuracy and reliability of the quantification of 7-OH-CBDV. The following protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are established methods for the extraction of cannabinoids from plasma and are applicable to 7-OH-CBDV-d7.
Introduction to Sample Preparation Techniques
The accurate quantification of cannabinoids and their metabolites in plasma is crucial for pharmacokinetic, toxicological, and clinical studies. Sample preparation is a critical step to remove interfering substances from the plasma matrix, such as proteins and lipids, and to concentrate the analytes of interest before analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of extraction method depends on the desired cleanliness of the extract, the required sensitivity, and the available resources.
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up and concentrating analytes from complex matrices, providing cleaner extracts compared to LLE and PPT.[1][2]
Protocol: SPE using a Mixed-Mode Cation Exchange Cartridge
This protocol is a general procedure that can be adapted for specific applications.
-
1. Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix the samples for 10 seconds.
-
To 100 µL of plasma, add 200 µL of acetonitrile (B52724) (ACN) to precipitate proteins.[3]
-
Vortex for 20 seconds.
-
Centrifuge at 4,500 x g for 5 minutes.[3]
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with 400 µL of water.
-
-
2. SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
3. Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
4. Washing:
-
Wash the cartridge with 1 mL of 25:75 methanol:water to remove polar interferences.
-
A second wash with a non-polar solvent like hexane (B92381) can be performed to remove lipids.
-
-
5. Elution:
-
Elute the analytes with 2 x 1 mL of a 90:10 acetonitrile:methanol solution.
-
-
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquids.
Protocol: LLE using Hexane:Ethyl Acetate (B1210297)
-
1. Sample Preparation:
-
To 500 µL of plasma in a glass tube, add the internal standard solution (7-OH-CBDV-d7).
-
Add 100 µL of 1 M acetic acid to acidify the sample.
-
-
2. Extraction:
-
Add 2 mL of a hexane:ethyl acetate (9:1, v/v) mixture.
-
Vortex for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
-
3. Collection:
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction step with another 2 mL of the hexane:ethyl acetate mixture.
-
Combine the organic layers.
-
-
4. Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protein Precipitation (PPT)
PPT is the simplest and fastest method for sample preparation. It is often used in high-throughput applications. However, the resulting extracts may contain more matrix components compared to SPE or LLE.
Protocol: Protein Precipitation with Acetonitrile
-
1. Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (7-OH-CBDV-d7).
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
-
2. Centrifugation:
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
3. Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
4. Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis. This step helps to concentrate the analyte and ensures compatibility with the analytical column.
-
Quantitative Data Summary
The following table summarizes typical performance data for the extraction of cannabinoids from plasma using the described techniques. While specific data for 7-OH-CBDV-d7 is not extensively published, the data for structurally similar cannabinoids like 7-hydroxy-CBD provides a good indication of the expected performance.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | ≥80%[1] | ~65% | ~80% |
| Limit of Quantification (LOQ) | 0.35 - 5 ng/mL[1][4] | Typically in the low ng/mL range | 0.78 - 7.8 ng/mL[5] |
| Matrix Effects | Low to moderate | Moderate to high | High |
| Processing Time | Moderate | Long | Short |
| Selectivity | High[1] | Moderate | Low |
Diagrams
Caption: General workflow for plasma sample preparation of 7-OH-CBDV-d7.
Caption: Detailed workflow for the Solid-Phase Extraction (SPE) protocol.
Conclusion
The choice of sample preparation technique for 7-OH-CBDV-d7 in plasma will depend on the specific requirements of the analytical method. Solid-Phase Extraction offers the cleanest extracts and highest sensitivity, making it suitable for methods requiring low limits of detection. Liquid-Liquid Extraction provides a balance between cleanliness and ease of use. Protein Precipitation is the most rapid technique and is ideal for high-throughput screening, although it may result in more significant matrix effects. The protocols and data presented here provide a comprehensive guide for researchers to develop and implement robust and reliable methods for the analysis of 7-OH-CBDV and other cannabinoids in plasma.
References
- 1. Development and validation of a solid-phase extraction method using anion exchange sorbent for the analysis of cannabinoids in plasma and serum by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Procedure to analyze cannabinoids in bovine plasma using solid phase extraction & UPLC MS/MS [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantification of 17 Cannabinoids by LC-MS-MS in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 7-Hydroxycannabidivarin-d7 in Forensic Toxicology
Application Note & Protocol
Introduction
The increasing prevalence of cannabidivarin (B1668262) (CBDV) in cannabis products necessitates the development of robust analytical methods for its detection and quantification in biological matrices for forensic toxicology purposes. 7-Hydroxycannabidivarin (7-OH-CBDV) is a primary metabolite of CBDV. Accurate quantification of 7-OH-CBDV is crucial for interpreting toxicological findings. Deuterated internal standards are the gold standard in quantitative mass spectrometry-based assays, as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and procedural losses.[1][2][3] This document outlines the application and protocol for the use of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) as an internal standard for the sensitive and accurate quantification of 7-OH-CBDV in biological specimens using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This method employs 7-OH-CBDV-d7 as an internal standard for the quantification of 7-OH-CBDV. The deuterated standard is added to biological samples at a known concentration at the beginning of the sample preparation process. Both the analyte and the internal standard are extracted from the matrix, separated by liquid chromatography, and detected by tandem mass spectrometry. The ratio of the analyte's response to the internal standard's response is used to calculate the concentration of the analyte in the sample, ensuring high accuracy and precision.
Application
This method is intended for the quantitative determination of 7-OH-CBDV in biological matrices such as urine and blood. It is applicable to forensic toxicology casework, clinical research, and drug metabolism studies.
Materials and Reagents
-
7-OH-CBDV analytical standard
-
7-OH-CBDV-d7 internal standard solution (1 µg/mL in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges
-
Phosphate (B84403) buffer (pH 6.8)
-
Beta-glucuronidase enzyme
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 100 mm, 1.8 µm)
Experimental Protocols
Sample Preparation (Urine)
-
Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of the 7-OH-CBDV-d7 internal standard solution. Add 1 mL of phosphate buffer (pH 6.8) and 50 µL of beta-glucuronidase. Vortex and incubate at 60°C for 2 hours to deconjugate glucuronidated metabolites.[4]
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions:
-
7-OH-CBDV: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
7-OH-CBDV-d7: Precursor ion+7 > Product ion 1+7 (Quantifier)
-
-
Data Presentation
Table 1: Hypothetical Calibration Curve and Quality Control Data
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) | QC Low (ng/mL) Accuracy (%) | QC Mid (ng/mL) Accuracy (%) | QC High (ng/mL) Accuracy (%) |
| 7-OH-CBDV | 1 - 500 | >0.995 | 1 | 95.8 | 101.2 | 98.5 |
Table 2: Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| 7-OH-CBDV | 317.2 | 193.1 | 135.1 | 25 |
| 7-OH-CBDV-d7 | 324.2 | 200.1 | 135.1 | 25 |
Visualizations
Caption: Simplified metabolic pathway of CBDV to 7-OH-CBDV.
Caption: Workflow for the quantification of 7-OH-CBDV.
References
- 1. US5036014A - Deuterated cannabinoids as standards for the analysis of tetrahydrocannabinol and its metabolites in biological fluids - Google Patents [patents.google.com]
- 2. ojp.gov [ojp.gov]
- 3. youtube.com [youtube.com]
- 4. Identification of glucuronides as in vivo liver conjugates of seven cannabinoids and some of their hydroxy and acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 7-Hydroxycannabidivarin-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) is a deuterated metabolite of Cannabidivarin (CBDV), a non-psychoactive phytocannabinoid found in the cannabis plant. The inclusion of deuterium (B1214612) atoms provides an isotopic signature that is valuable for metabolic stability and pharmacokinetic studies, as well as for use as an internal standard in analytical quantification. High-throughput screening (HTS) methodologies enable the rapid assessment of large compound libraries to identify potential therapeutic candidates. This document outlines protocols for utilizing 7-OH-CBDV-d7 in HTS campaigns, focusing on its potential interaction with cannabinoid receptors and subsequent signaling pathways. While specific HTS data for 7-OH-CBDV-d7 is not extensively available, the following protocols are based on established methods for other cannabinoids.
Potential Signaling Pathway of Cannabinoid Receptor Activation
The following diagram illustrates a generalized signaling pathway for a G-protein coupled cannabinoid receptor (GPCR), such as CB1 or CB2, which are potential targets for cannabinoids and their metabolites. Activation of the receptor by a ligand can lead to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Generalized GPCR signaling pathway for cannabinoid receptor activation.
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for a high-throughput screen to identify modulators of cannabinoid receptors. This workflow is applicable for screening compound libraries, including 7-OH-CBDV-d7, for agonist or antagonist activity.
Application Notes and Protocols: 7-Hydroxycannabidivarin-d7 for Cannabinoid Profiling in Hemp Extracts
Introduction
The expanding market for hemp-derived products necessitates robust and accurate analytical methods for cannabinoid profiling. Cannabidivarin (CBDV) and its metabolites, such as 7-hydroxycannabidivarin (7-OH-CBDV), are of increasing interest to researchers for their potential therapeutic properties.[1][2] Accurate quantification of these compounds in complex matrices like hemp extracts is challenging due to matrix effects and variations during sample preparation.[3] The use of stable isotope-labeled internal standards is a critical component of high-quality quantitative analysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4][5]
This document provides detailed application notes and protocols for the use of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) as an internal standard for the quantitative analysis of 7-OH-CBDV in hemp extracts. The use of a deuterated standard like 7-OH-CBDV-d7, which has nearly identical chemical and physical properties to the analyte, allows for the correction of analyte loss during sample preparation and compensates for matrix-induced signal suppression or enhancement in the mass spectrometer.[3]
Principle of the Method
This method utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) for the separation and quantification of cannabinoids.[6][7][8][9] The protocol involves the extraction of cannabinoids from a homogenized hemp sample, followed by the addition of a known concentration of the internal standard, 7-OH-CBDV-d7. The sample is then analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the target analyte (7-OH-CBDV) to the internal standard (7-OH-CBDV-d7) against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Protocols
Sample Preparation: Extraction from Hemp Flower
This protocol is adapted from established methods for cannabinoid extraction from plant material.[10]
Materials:
-
Hemp flower, dried and homogenized
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
0.2 µm PTFE syringe filters
-
Autosampler vials
Procedure:
-
Weigh 100 mg of homogenized hemp flower into a 15 mL centrifuge tube.
-
Add 10 mL of methanol/water (80:20, v/v).
-
Spike the sample with the internal standard working solution to achieve a final concentration of 50 ng/mL of 7-OH-CBDV-d7.
-
Vortex vigorously for 1 minute.
-
Sonicate for 15 minutes in a bath sonicator.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Perform a second extraction on the pellet with another 10 mL of methanol/water (80:20, v/v) and repeat steps 4-6.
-
Combine the supernatants.
-
Filter the combined supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis. A dilution with the mobile phase may be necessary to bring the analyte concentrations within the calibration range.
Preparation of Standards
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 7-OH-CBDV in methanol.
-
Prepare a 100 µg/mL stock solution of 7-OH-CBDV-d7 in methanol.
Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the 7-OH-CBDV stock solution in methanol to cover the desired concentration range (e.g., 1-1000 ng/mL).
-
Spike each calibration standard and a blank sample with the 7-OH-CBDV-d7 internal standard to a final concentration of 50 ng/mL.
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations within the calibration range from a separate stock solution of 7-OH-CBDV.
-
Spike the QC samples with the 7-OH-CBDV-d7 internal standard to a final concentration of 50 ng/mL.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for cannabinoid analysis and should be optimized for the specific instrumentation used.[4][6][11]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% B to 95% B over 8 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for 7-OH-CBDV and 7-OH-CBDV-d7
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 7-OH-CBDV | 303.2 | 235.1 | 50 | 30 | 20 |
| 7-OH-CBDV-d7 | 310.2 | 242.1 | 50 | 30 | 20 |
Note: The exact m/z values for 7-OH-CBDV and its deuterated analog are theoretical and should be confirmed by direct infusion of the standards.
Data Presentation
The following tables represent expected quantitative data from a method validation study.
Table 4: Calibration Curve for 7-OH-CBDV
| Concentration (ng/mL) | Response Ratio (Analyte/IS) |
| 1 | 0.021 |
| 5 | 0.105 |
| 10 | 0.212 |
| 50 | 1.045 |
| 100 | 2.110 |
| 250 | 5.235 |
| 500 | 10.520 |
| 1000 | 21.150 |
| Linearity (r²) | >0.995 |
Table 5: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 5 | 4.85 | 97.0 | <10 |
| Medium | 150 | 154.5 | 103.0 | <5 |
| High | 750 | 735.0 | 98.0 | <5 |
Table 6: Matrix Effect and Recovery
| Compound | Matrix Effect (%) | Recovery (%) |
| 7-OH-CBDV | 85 | 92 |
Matrix Effect (%) = (Peak area in matrix / Peak area in solvent) x 100 Recovery (%) = (Peak area in extracted matrix / Peak area in post-extraction spiked matrix) x 100
Visualizations
Caption: Experimental workflow for the quantification of 7-OH-CBDV in hemp.
Caption: Postulated metabolic pathway of Cannabidivarin (CBDV).
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of 7-OH-CBDV in hemp extracts by LC-MS/MS. This stable isotope-labeled standard effectively compensates for variations in sample preparation and matrix effects, which is essential for meeting regulatory requirements and ensuring product quality and safety in the hemp industry. The detailed protocol and expected performance characteristics outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working on cannabinoid profiling.
References
- 1. hempati.com [hempati.com]
- 2. Cannabidivarin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. na.mxns.com [na.mxns.com]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. researchgate.net [researchgate.net]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. Analysis of 17 Cannabinoids in Hemp and Cannabis [sigmaaldrich.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with 7-Hydroxycannabidivarin-d7
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) to overcome matrix effects in bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in bioanalysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] These effects, which can cause either ion suppression or enhancement, lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1] In biological samples, common sources of matrix effects include proteins, phospholipids, salts, and endogenous metabolites.[1]
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled (deuterated) internal standard (SIL-IS). The ideal internal standard is a stable isotope-labeled version of the analyte of interest.[1] A SIL-IS like 7-OH-CBDV-d7 is chemically and physically almost identical to the analyte (7-OH-CBDV), meaning it co-elutes during chromatography and experiences nearly the same degree of matrix effects.[2] Because it is added at a known concentration to all samples, standards, and quality controls before sample preparation, it can be used to accurately normalize the analyte's signal, thus compensating for variations in extraction recovery and ionization.[3][4]
Q3: When should I use a deuterated internal standard like 7-OH-CBDV-d7?
A3: It is highly recommended to use a deuterated internal standard in all quantitative mass spectrometry-based bioanalytical methods, especially when dealing with complex matrices like plasma, blood, urine, or tissue.[2] Regulatory guidelines for bioanalytical method validation often necessitate the use of an appropriate internal standard to ensure the accuracy and reliability of the data. The use of a SIL-IS is considered the gold standard for correcting for matrix effects and procedural losses.[4]
Q4: Can I use a different internal standard if 7-OH-CBDV-d7 is unavailable?
A4: If a stable isotope-labeled internal standard for your specific analyte is not available, a structural analog with similar physicochemical properties and chromatographic behavior may be used. However, this approach is less effective at compensating for matrix effects because the analog may not experience the exact same ionization suppression or enhancement as the analyte.[1] For the most accurate and reliable results, a deuterated standard like 7-OH-CBDV-d7 is the preferred choice for the quantification of 7-OH-CBDV.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments when using 7-OH-CBDV-d7 to mitigate matrix effects.
Issue 1: High variability in the 7-OH-CBDV-d7 (Internal Standard) peak area between samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent sample preparation: Errors in pipetting the internal standard, or variability in extraction efficiency between samples. | 1. Verify Pipetting Accuracy: Ensure that the pipette used for adding the internal standard is properly calibrated. 2. Review Extraction Procedure: Re-evaluate the sample extraction protocol for consistency. Ensure thorough mixing and consistent timing for each step. 3. Automate if Possible: Utilize automated liquid handlers for adding the internal standard to minimize human error. |
| Variable Matrix Effects: The composition of the biological matrix differs significantly between individual samples, leading to varying degrees of ion suppression or enhancement that the internal standard cannot fully compensate for.[5] | 1. Improve Sample Cleanup: Switch from a simple protein precipitation to a more rigorous sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering matrix components.[3] 2. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1][3] 3. Optimize Chromatography: Improve chromatographic separation to resolve the analyte and internal standard from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the mobile phase, or using a different analytical column.[3][5] |
| Internal Standard Degradation: The 7-OH-CBDV-d7 solution may have degraded over time. | 1. Prepare Fresh Solutions: Prepare a fresh stock and working solution of the internal standard. 2. Check Storage Conditions: Ensure the internal standard is stored at the recommended temperature and protected from light. |
Issue 2: Poor accuracy and/or precision in Quality Control (QC) samples.
| Possible Cause | Troubleshooting Steps |
| Inadequate Compensation by Internal Standard: The chosen internal standard may not be perfectly tracking the analyte's behavior due to subtle differences, or the matrix effect is too severe. | 1. Perform a Post-Extraction Addition Experiment: This experiment can help quantify the extent of the matrix effect and assess how well the internal standard is compensating for it.[5] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same blank biological matrix as the samples to ensure that the calibrators and the samples experience similar matrix effects.[1][6] |
| Interference from the Matrix: An endogenous component in the matrix has the same mass transition as the analyte or internal standard. | 1. Optimize MS/MS Parameters: Select more specific precursor and product ion transitions (MRM transitions) for the analyte and internal standard. 2. Improve Chromatographic Separation: Enhance the chromatographic resolution to separate the interfering peak from the analyte and internal standard. |
Quantitative Data Summary
The following tables present hypothetical data illustrating the impact of matrix effects and the effectiveness of using 7-OH-CBDV-d7 as an internal standard for the quantification of 7-OH-CBDV.
Table 1: Assessment of Matrix Effect on 7-OH-CBDV without Internal Standard
| Sample Type | Mean Peak Area of 7-OH-CBDV (n=6) | Matrix Factor (MF)1 | % Matrix Effect |
| Analyte in Neat Solution | 1,250,000 | - | - |
| Analyte in Extracted Blank Plasma | 750,000 | 0.60 | -40% (Ion Suppression) |
1 Matrix Factor (MF) = (Peak response in the presence of matrix) / (Peak response in the absence of matrix).[1]
Table 2: Performance of 7-OH-CBDV-d7 in Mitigating Matrix Effects
| Sample ID | 7-OH-CBDV Peak Area | 7-OH-CBDV-d7 Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Calibration Standard 1 (10 ng/mL) | 120,000 | 1,000,000 | 0.120 | 10.0 |
| QC Low (with matrix) | 75,000 | 650,000 | 0.115 | 9.6 |
| QC Mid (with matrix) | 380,000 | 680,000 | 0.559 | 46.6 |
| QC High (with matrix) | 750,000 | 660,000 | 1.136 | 94.7 |
| Unknown Sample 1 | 210,000 | 670,000 | 0.313 | 26.1 |
| Unknown Sample 2 | 450,000 | 640,000 | 0.703 | 58.6 |
As shown in Table 2, even though the absolute peak areas of both the analyte and the internal standard are suppressed due to matrix effects (compared to neat solutions), the ratio of their peak areas remains consistent, allowing for accurate quantification.
Experimental Protocols
Protocol 1: Quantitative Analysis of 7-OH-CBDV in Human Plasma using LC-MS/MS with 7-OH-CBDV-d7 Internal Standard
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of 7-OH-CBDV-d7 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 7-OH-CBDV from other matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for 7-OH-CBDV and 7-OH-CBDV-d7 need to be optimized.
Visualizations
Caption: A typical analytical workflow for cannabinoid quantification using an internal standard.
References
Technical Support Center: 7-Hydroxycannabidivarin (7-OH-CBDV) Detection
Welcome to the technical support center for cannabinoid analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of 7-Hydroxycannabidivarin (7-OH-CBDV) detection.
Disclaimer: Specific validated methods and extensive research dedicated solely to the detection of 7-Hydroxycannabidivarin (7-OH-CBDV) are limited in publicly available literature. The following guidance is based on established principles and validated methods for structurally similar cannabinoids, such as 7-Hydroxycannabidiol (7-OH-CBD) and other metabolites. These methodologies are expected to be highly applicable to 7-OH-CBDV but may require compound-specific optimization and validation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting 7-OH-CBDV at low concentrations?
Detecting 7-OH-CBDV at trace levels presents several analytical challenges:
-
Low Abundance: As a metabolite, 7-OH-CBDV is often present in biological matrices at very low concentrations compared to its parent compound, Cannabidivarin (CBDV).
-
Matrix Interference: Biological samples (e.g., plasma, serum, urine) are complex matrices containing numerous endogenous compounds that can interfere with the analysis, suppressing the analyte signal or creating high background noise.[1]
-
Physicochemical Properties: Cannabinoids are lipophilic, which can lead to poor ionization efficiency in mass spectrometry and potential adsorption to labware during sample preparation, resulting in analyte loss.[2]
-
Thermal Instability: Like many cannabinoids, 7-OH-CBDV may be susceptible to degradation at the high temperatures used in Gas Chromatography (GC) inlets if not properly derivatized.[3][4]
Q2: Which analytical technique is most suitable for the sensitive detection of 7-OH-CBDV?
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of cannabinoid metabolites.[1][5]
-
High Sensitivity & Specificity: LC-MS/MS offers excellent sensitivity, often reaching sub-ng/mL levels, and high specificity through Multiple Reaction Monitoring (MRM), which minimizes the impact of matrix interferences.[6][7]
-
No Derivatization Required: Unlike Gas Chromatography (GC), LC-MS/MS can directly analyze thermally labile and polar compounds like hydroxylated metabolites without the need for chemical derivatization, simplifying sample preparation.[5][8]
-
Versatility: It is suitable for a wide range of biological matrices.
While GC-MS/MS can also be used and may offer high chromatographic resolution, it typically requires a derivatization step to improve the volatility and thermal stability of the analyte.[3][4][9]
Q3: How can I optimize my sample preparation to improve 7-OH-CBDV recovery and sensitivity?
Sample preparation is a critical step for achieving high sensitivity. The goal is to efficiently extract 7-OH-CBDV from the matrix while removing interferences. Common techniques include:
-
Protein Precipitation (PP): A simple and fast method, often used for plasma or serum. It involves adding a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins. While effective, it may not provide the cleanest extracts.[1]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). It offers cleaner extracts than PP. A common solvent system for cannabinoids is a hexane (B92381) and 2-butanol (B46777) mixture.[10]
-
Solid-Phase Extraction (SPE): Considered the most effective technique for removing matrix interferences and concentrating the analyte. It uses a solid sorbent to selectively bind and elute the target compound, providing the cleanest extracts and best sensitivity.
For all methods, using an appropriate internal standard (e.g., a deuterated version of the analyte like d3-7-OH-CBD) is crucial to correct for analyte loss during preparation and for matrix effects during analysis.
Q4: Can chemical derivatization improve the sensitivity of 7-OH-CBDV detection?
Yes, derivatization can significantly enhance sensitivity, particularly for GC-MS analysis.[9]
-
For GC-MS: Derivatization is often mandatory to prevent the thermal degradation of acidic and hydroxylated cannabinoids in the hot GC inlet.[3][4] The process involves capping polar functional groups (like the hydroxyl group on 7-OH-CBDV) to increase volatility and improve peak shape. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective approach.[4]
-
For LC-MS/MS: While not required, derivatization can sometimes be used to improve ionization efficiency. Novel techniques, such as those based on azo-coupling reactions, have been shown to significantly increase the ionization of cannabinoids, leading to lower detection limits.[2][11] This can be particularly useful when analyzing samples with extremely low analyte concentrations, such as in breath or hair analysis.[11][12]
Q5: What are the key parameters to optimize in an LC-MS/MS method for 7-OH-CBDV?
To achieve the highest sensitivity for 7-OH-CBDV using LC-MS/MS, focus on optimizing the following:
-
Chromatographic Separation: Use a C18 column for reversed-phase chromatography.[6] Optimize the mobile phase gradient (typically water and acetonitrile/methanol with a modifier like formic acid) to achieve good separation from isomers and matrix components, ensuring the analyte peak is sharp and symmetrical.[8][10]
-
Mass Spectrometer Ionization: Electrospray ionization (ESI) is commonly used. Test both positive and negative ion modes to determine which provides a better signal for 7-OH-CBDV. For the similar compound 7-OH-CBD, negative ion mode has been used effectively.[10]
-
MRM Transitions: This is the most critical parameter for sensitivity and specificity. Identify the most abundant and stable precursor ion (the molecular ion of 7-OH-CBDV) and then optimize the collision energy to find the most intense product ions. Using at least two transitions (one for quantification, one for qualification) is recommended for reliable identification.
Q6: Are there alternative detection methods to mass spectrometry for cannabinoids?
While MS is dominant, other detection methods exist, though they may not offer the same level of sensitivity and specificity for metabolites like 7-OH-CBDV.
-
Fluorescence Detection: Some cannabinoids exhibit natural fluorescence, which can be exploited for detection.[13][14] This method can be very sensitive but may require derivatization to introduce a fluorescent tag if the native fluorescence is weak. It is also more susceptible to interference from other fluorescent compounds in the sample matrix.
-
Diode-Array Detection (DAD) or UV Detection: These are common with HPLC but are generally less sensitive than MS or fluorescence detection.[8] They are better suited for analyzing samples with higher concentrations of cannabinoids, such as in plant material or pharmaceutical formulations.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal for 7-OH-CBDV | 1. Analyte concentration is below the Limit of Detection (LOD).2. Poor extraction recovery.3. Signal suppression from matrix effects.4. Incorrect MS parameters (ionization mode, MRM transitions).5. Analyte degradation during sample storage or preparation. | 1. Concentrate the sample using SPE or evaporation.2. Optimize the sample preparation method (try SPE instead of PP/LLE). Use an internal standard to assess recovery.3. Improve sample cleanup (use SPE). Modify the chromatographic gradient to separate the analyte from interfering compounds.4. Re-optimize MS parameters by infusing a standard solution of the analyte. Verify the correct precursor/product ions.5. Ensure proper storage conditions (e.g., -20°C or lower). Avoid prolonged exposure to light and high temperatures. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent is too strong.4. Analyte interaction with active sites in the LC system. | 1. Flush the column or replace it if necessary. Use a guard column.2. Adjust the pH of the mobile phase with a modifier like formic acid.3. Ensure the final sample solvent is similar in composition to the initial mobile phase.4. Use a column specifically designed for challenging compounds or passivate the system. |
| High Background Noise | 1. Insufficient sample cleanup.2. Contaminated mobile phase or LC system.3. MS source is dirty. | 1. Use a more rigorous sample preparation method like SPE.2. Prepare fresh mobile phase with high-purity solvents. Flush the LC system.3. Clean the mass spectrometer ion source according to the manufacturer's instructions. |
| Inconsistent Results / Poor Reproducibility | 1. Inconsistent sample preparation.2. Variability in manual injection volumes.3. Unstable LC-MS/MS system performance.4. Analyte instability in the autosampler. | 1. Use an automated liquid handler for sample preparation if possible. Ensure precise pipetting.2. Use an autosampler for all injections.3. Run system suitability tests before each batch to ensure the instrument is performing correctly.4. Keep the autosampler temperature controlled (e.g., 4-10°C).[10] Analyze samples promptly after preparation. |
Quantitative Data for Analogous Cannabinoids
The following tables summarize the limits of quantification (LOQ) and linear ranges achieved for 7-OH-CBD and other relevant metabolites in recent studies. This data can serve as a benchmark when developing a method for 7-OH-CBDV.
Table 1: LC-MS/MS Method Performance for CBD and its Metabolites
| Analyte | Matrix | LOQ (ng/mL) | Linear Range (ng/mL) | Citation |
| 7-OH-CBD | Human Plasma | - | 0.5 - 500 | [10] |
| 7-COOH-CBD | Human Plasma | - | 0.5 - 500 | [10] |
| CBD | Human Plasma | 0.5 | 0.5 - 500 | [10] |
| 7-OH-CBD | Human Serum | 1.0 | 1 - 500 | [7] |
| 7-COOH-CBD | Human Serum | 20.0 | 1 - 10,000 | [7] |
| 6-α-OH-CBD | Human Serum | 0.5 | 1 - 25 | [7] |
| 6-β-OH-CBD | Human Serum | 0.5 | 1 - 25 | [7] |
| 7-OH-CBD | Whole Blood | 0.5 | 10 - 500 | [6] |
| 7-COOH-CBD | Whole Blood | 20.0 | 20 - 5000 | [6] |
Table 2: GC-MS/MS Method Performance for Cannabinoids (Post-Derivatization)
| Analyte | Matrix | LOQ (ng/mL) | Linear Range (ng/mL) | Citation |
| THC | Serum | 1.0 | 1 - 100 | [15] |
| 11-OH-THC | Serum | 1.0 | 1 - 100 | [15] |
| THC-COOH | Serum | 1.0 | 1 - 100 | [15] |
| CBD | Serum | 1.0 | 1 - 100 | [15] |
| CBN | Serum | 1.0 | 1 - 100 | [15] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 7-OH-CBDV from Plasma
This protocol is adapted from a validated method for CBD and its metabolites.[10]
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 20 µL of plasma sample, calibrator, or quality control sample.
-
Internal Standard: Add 20 µL of an internal standard working solution (e.g., d3-7-OH-CBD in methanol at 100 ng/mL).
-
Dilution: Add 20 µL of diluent (methanol/water). Vortex for 2 minutes.
-
Extraction: Add 4 mL of an extraction solvent (e.g., Hexane:2-butanol, 97.5:2.5 v/v). Cap and mix thoroughly for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.
-
Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Protocol 2: Silylation Derivatization for GC-MS Analysis
This protocol is a general procedure adapted from methods for other cannabinoids.[4]
-
Extract Preparation: Start with a dried extract obtained from a sample preparation procedure like LLE or SPE (e.g., Protocol 1, step 6).
-
Reagent Addition: Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (MSTFA + 1% TMCS), to the dried extract.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 20-30 minutes to ensure the reaction is complete.
-
Cooling: Allow the sample to cool to room temperature.
-
Analysis: Inject an aliquot of the derivatized sample directly into the GC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for quantifying 7-OH-CBDV.
Caption: How silylation makes 7-OH-CBDV suitable for GC-MS analysis.
Caption: A guide for selecting the best detection technique.
References
- 1. mdpi.com [mdpi.com]
- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. Development and validation of a Fast gas chromatography/mass spectrometry method for the determination of cannabinoids in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. researchgate.net [researchgate.net]
- 10. 相关内容暂不可用 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. Analysis of cannabinoids with droplet fluorescence spectroscopy | Poster Board #224 - American Chemical Society [acs.digitellinc.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academicworks.cuny.edu [academicworks.cuny.edu]
Technical Support Center: 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7)
This technical support center provides guidance on the stability and storage of 7-Hydroxycannabidivarin-d7, a deuterated metabolite of Cannabidivarin (CBDV). The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for 7-OH-CBDV-d7 is limited; therefore, the following recommendations are based on general principles of cannabinoid stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 7-OH-CBDV-d7?
A1: Based on general cannabinoid stability studies, the primary factors leading to degradation are exposure to light and air (oxidation).[1] Temperature can also play a role, although it is considered less significant than light and oxygen exposure for many cannabinoids when stored at or below room temperature.[1]
Q2: What are the recommended storage conditions for 7-OH-CBDV-d7 analytical standards?
A2: To ensure the longevity and accuracy of your 7-OH-CBDV-d7 standard, it is recommended to store it under the following conditions:
-
Temperature: Store at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.
-
Light: Protect from light at all times by using amber or opaque vials and storing them in the dark.[1]
-
Atmosphere: Store in a tightly sealed container to minimize exposure to air. For optimal stability, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
Q3: How long can I expect my 7-OH-CBDV-d7 standard to be stable?
A3: With proper storage conditions, cannabinoid analytical standards are typically stable for 1 to 2 years.[1] However, it is crucial to refer to the manufacturer's certificate of analysis (CoA) for the specific expiration date and recommended re-test date.
Q4: In what solvent should I dissolve 7-OH-CBDV-d7 for storage and analysis?
A4: Common solvents for cannabinoid standards include methanol (B129727), acetonitrile, and ethanol (B145695). The choice of solvent may depend on the analytical method (e.g., LC-MS, GC-MS). While some older studies suggested ethanol solutions were stable, this has been contested, and it is crucial to minimize exposure to light regardless of the solvent.[1] Always consult the manufacturer's instructions for the recommended solvent.
Troubleshooting Guide
Problem: I am seeing unexpected peaks or a decrease in the peak area for my 7-OH-CBDV-d7 standard during analysis.
This could indicate degradation of the standard. Follow these troubleshooting steps:
Q1: How has the standard been stored?
-
A: If the standard has been exposed to light, stored at room temperature for an extended period, or repeatedly freeze-thawed, degradation may have occurred. Review the storage conditions against the recommendations.
Q2: Could the solvent have evaporated?
-
A: If the vial was not sealed properly, solvent evaporation could lead to an apparent increase in concentration, but degradation can still occur. Ensure the vial is always tightly sealed.
Q3: Have you performed a system suitability check?
-
A: Before analyzing your sample, it is best practice to run a system suitability test with a fresh, unopened standard (if available) or a quality control sample to ensure your analytical system is performing correctly. High-quality certified reference materials (CRMs) are recommended for this purpose.[2][3]
Q4: How can I confirm if my standard has degraded?
-
A: Compare the analytical results of the suspect standard with a new, unopened standard from the same lot if possible. If a new standard is unavailable, consider purchasing a new one. The presence of additional peaks or a significant decrease in the main peak area compared to the new standard would suggest degradation.
Illustrative Stability Data
The following tables provide an illustrative example of potential degradation rates for a cannabinoid standard under different conditions. Note: This is hypothetical data and should not be considered as actual stability data for 7-OH-CBDV-d7.
Table 1: Illustrative Long-Term Stability of 7-OH-CBDV-d7 in Methanol
| Storage Condition | Purity after 6 months | Purity after 12 months | Purity after 24 months |
| -20°C, in the dark, sealed | >99.5% | >99.0% | >98.5% |
| 4°C, in the dark, sealed | >99.0% | >98.0% | >96.0% |
| Room Temp, in the dark, sealed | >97.0% | >94.0% | >88.0% |
| Room Temp, exposed to light | <90.0% | <80.0% | <60.0% |
Table 2: Illustrative Short-Term Stability of 7-OH-CBDV-d7 in Methanol at Room Temperature
| Condition | Purity after 24 hours | Purity after 72 hours |
| In the dark, sealed | >99.8% | >99.5% |
| Exposed to ambient light | >98.0% | >95.0% |
Experimental Protocols
Protocol: Accelerated Stability Study for 7-OH-CBDV-d7
This protocol outlines a general procedure for conducting an accelerated stability study to assess the short-term stability of 7-OH-CBDV-d7 under various conditions.
1. Materials:
-
7-OH-CBDV-d7 analytical standard
-
HPLC-grade methanol (or other appropriate solvent)
-
Amber and clear glass vials with screw caps
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
HPLC-UV or LC-MS/MS system
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 7-OH-CBDV-d7 in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Aliquot the stock solution into multiple amber and clear vials.
-
Storage Conditions:
-
Control: Store several amber vials at -20°C.
-
Light Exposure: Store several clear vials at room temperature under ambient laboratory light.
-
Temperature Stress: Store several amber vials at an elevated temperature (e.g., 40°C).
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: At each time point, dilute a sample from each condition to a working concentration and analyze using a validated chromatographic method.
-
Data Evaluation: Compare the peak area or concentration of the stressed samples to the control samples stored at -20°C. Calculate the percentage of degradation.
Visualizations
Caption: Workflow for an accelerated stability study of 7-OH-CBDV-d7.
Caption: Troubleshooting decision tree for suspected 7-OH-CBDV-d7 degradation.
References
Technical Support Center: 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7). The information provided is designed to address common peak shape issues and other analytical challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound (7-OH-CBDV-d7) is the deuterated form of 7-Hydroxycannabidivarin (7-OH-CBDV), a metabolite of Cannabidivarin (CBDV). In analytical chemistry, particularly in mass spectrometry-based methods, deuterated compounds like 7-OH-CBDV-d7 are commonly used as internal standards. The deuterium (B1214612) labeling provides a distinct mass signature, allowing for accurate quantification of the non-deuterated analyte in complex biological matrices, while ensuring that the internal standard behaves chromatographically in a nearly identical manner to the analyte of interest.
Q2: I am observing peak fronting or tailing with my 7-OH-CBDV-d7 internal standard. What are the potential causes?
Peak asymmetry, such as fronting or tailing, can arise from several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Column Degradation: Over time, the stationary phase of the analytical column can degrade, leading to poor peak shape.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, influencing its interaction with the stationary phase. For acidic cannabinoids, the use of acid additives like formic acid in the mobile phase is often crucial for good peak shape.[1][2]
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase or other components of the system can cause peak tailing.
Q3: My 7-OH-CBDV-d7 peak is showing splitting. What could be the issue?
Peak splitting can be caused by:
-
Injection Solvent Issues: If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the column in a distorted band.
-
Column Contamination: A blockage or contamination at the head of the column can cause the sample to be introduced unevenly.
-
A Void in the Column: A void or channel in the column packing material can lead to the sample traveling through at different rates.
Q4: Why is there a slight retention time shift between 7-OH-CBDV-d7 and the non-deuterated 7-OH-CBDV?
This is a well-documented phenomenon known as the "deuterium isotope effect." The replacement of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's physicochemical properties, causing the deuterated compound to elute slightly earlier in reverse-phase chromatography.[3] While usually minor, this can be significant if it leads to differential matrix effects.
Troubleshooting Guide for Peak Shape Issues
This guide provides a systematic approach to diagnosing and resolving common peak shape problems encountered during the analysis of 7-OH-CBDV-d7.
| Observed Issue | Potential Cause | Recommended Action |
| Peak Tailing | Column secondary interactions. | Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to suppress silanol (B1196071) interactions. |
| Column overload. | Dilute the sample and re-inject. | |
| Column degradation. | Replace the analytical column. | |
| Peak Fronting | Column overload. | Dilute the sample and re-inject. |
| Sample solvent stronger than mobile phase. | Prepare the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. | |
| Split Peaks | Partially plugged column frit. | Back-flush the column. If the problem persists, replace the frit or the column. |
| Void at the head of the column. | Replace the column. | |
| Injection issues. | Ensure the injector is functioning correctly and the injection volume is appropriate. | |
| Broad Peaks | Large injection volume. | Reduce the injection volume.[4] |
| Extra-column dead volume. | Check and minimize the length and diameter of all tubing between the injector, column, and detector. | |
| Sub-optimal flow rate. | Optimize the flow rate for the column dimensions and particle size. | |
| Inconsistent Retention Time | Fluctuations in mobile phase composition or flow rate. | Ensure the LC pump is delivering a stable and accurate flow. Prepare fresh mobile phase. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Deuterium isotope effect. | This is an inherent property. If it causes issues with co-elution for matrix effect correction, consider adjusting chromatographic conditions to minimize the separation or use a lower resolution column to promote peak overlap.[3] |
Experimental Protocols
Below are example protocols for the analysis of 7-OH-CBDV and its metabolites, which can be adapted for methods using 7-OH-CBDV-d7 as an internal standard.
Sample Preparation: Protein Precipitation for Plasma/Serum
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of a working solution of 7-OH-CBDV-d7 in methanol.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development for 7-OH-CBDV-d7, based on parameters for structurally similar cannabinoids. It is recommended to optimize these parameters for your specific instrumentation and application.
| Parameter | Value | Notes |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | A C18 stationary phase is commonly used for cannabinoid analysis. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid helps to improve peak shape for acidic cannabinoids. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | 5% B to 95% B over 8 minutes | A gradient elution is typically required to separate a range of cannabinoids. |
| Flow Rate | 0.4 mL/min | |
| Column Temperature | 40°C | |
| Injection Volume | 5 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Precursor Ion (Q1) | To be determined empirically | Based on the structure, the protonated molecule [M+H]+ would be expected. |
| Product Ions (Q3) | To be determined empirically | Fragmentation will likely involve losses of water and parts of the alkyl side chain. |
| Collision Energy | To be determined empirically | Optimize for the specific precursor-to-product ion transitions. |
Note on MS/MS Parameters: The optimal precursor and product ions, as well as collision energies, for 7-OH-CBDV-d7 should be determined by infusing a standard solution of the compound into the mass spectrometer. However, based on data for 7-OH-CBD, one could anticipate precursor ions around m/z 338.2 and product ions resulting from fragmentation.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common peak shape issues.
Cannabinoid Receptor Signaling Pathway
Caption: A simplified diagram of cannabinoid receptor signaling pathways.
References
Technical Support Center: 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the analysis of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7).
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS/MS parameters for 7-OH-CBDV-d7 analysis?
A1: While optimal parameters should be determined empirically in your specific laboratory setup, the following provides a strong starting point based on the analysis of structurally similar compounds like 7-OH-CBD.[1][2] 7-OH-CBDV-d7 is often used as an internal standard for the quantification of 7-OH-CBDV.
Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | Recommended Starting Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) m/z | 324.2 |
| Product Ion (Q3) m/z | 254.1 |
| Dwell Time | 100 ms |
| Cone Voltage (CV) | 30 V |
| Collision Energy (CE) | 25 eV |
| Source Temperature | 150°C |
| Desolvation Temperature | 650°C |
| Cone Gas Flow | 0.18 L/min |
| Desolvation Gas Flow | 1200 L/hr |
Note: These parameters, particularly Cone Voltage and Collision Energy, require optimization to achieve the best signal intensity for your specific instrument.
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 column (e.g., ACQUITY UPLC HSS T3) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions. |
Q2: How should I prepare my samples for 7-OH-CBDV-d7 analysis in a biological matrix like serum or plasma?
A2: Protein precipitation is a common and effective method for preparing serum and plasma samples for cannabinoid analysis.[1]
Experimental Protocol: Protein Precipitation
-
Aliquoting: Pipette 100 µL of the serum or plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add your working solution of 7-OH-CBDV-d7 (and any other internal standards).
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Troubleshooting Guide
Issue 1: No or Low Signal for 7-OH-CBDV-d7
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometry Parameters | Verify the precursor and product ions are correctly entered in the instrument method. Infuse a standard solution of 7-OH-CBDV-d7 directly into the mass spectrometer to optimize the cone voltage and collision energy for maximum signal intensity. |
| Sample Preparation Issues | Ensure complete protein precipitation and efficient extraction. Check the pH of your sample and extraction solvent, as this can influence the ionization efficiency of cannabinoids. |
| Source Contamination | A dirty ion source can lead to suppressed signal. Perform routine source cleaning as recommended by the instrument manufacturer. |
| LC Column Issues | The column may be degraded or clogged. Try flushing the column or replacing it with a new one. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Biological matrices can cause ion suppression or enhancement. Dilute the sample further or implement a more rigorous sample cleanup method like solid-phase extraction (SPE). |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Carryover | Inject a blank solvent after a high concentration sample to check for carryover. If observed, optimize the needle wash method. |
| Co-eluting Isobaric Compounds | Though less common with a deuterated standard, ensure your chromatography is sufficient to separate any potential interferences. Adjust the gradient to improve resolution. |
Issue 3: Poor Peak Shape
| Possible Cause | Troubleshooting Step |
| Incompatible Reconstitution Solvent | The solvent used to reconstitute the sample after evaporation should be similar in composition to the initial mobile phase to prevent peak distortion. |
| Column Overloading | Injecting too much sample can lead to broad or fronting peaks. Try injecting a smaller volume or diluting the sample. |
| Column Degradation | The column's stationary phase may be degrading. Replace the column. |
Visual Workflows
Caption: Experimental workflow for 7-OH-CBDV-d7 analysis.
Caption: Troubleshooting logic for low or no signal.
References
Technical Support Center: Analysis of 7-Hydroxycannabidivarin-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the LC-MS/MS analysis of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of 7-OH-CBDV-d7?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, in this case, 7-OH-CBDV-d7, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results. Common sources of ion suppression in biological matrices like plasma or serum include phospholipids (B1166683), salts, and endogenous metabolites.
Q2: Why is a deuterated internal standard like 7-OH-CBDV-d7 used, and can it be affected by ion suppression?
A2: A deuterated internal standard (IS) like 7-OH-CBDV-d7 is considered the gold standard for quantitative LC-MS/MS analysis.[2] It is chemically identical to the analyte of interest (7-Hydroxycannabidivarin) but has a higher mass due to the replacement of hydrogen atoms with deuterium. The IS is added to the sample at a known concentration at the beginning of the sample preparation process.[3] Since the IS and the analyte have very similar chemical and physical properties, they are affected by ion suppression in a similar manner. By measuring the ratio of the analyte signal to the IS signal, variations in signal intensity due to ion suppression can be compensated for, leading to more accurate and precise quantification.[4] However, it's important to be aware that in some cases, deuterated standards can exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect."[5] If the IS does not perfectly co-elute with the analyte, it may not experience the exact same degree of ion suppression, potentially leading to inaccuracies.
Q3: What are the primary strategies to minimize ion suppression in 7-OH-CBDV-d7 analysis?
A3: The main strategies to combat ion suppression can be grouped into three categories:
-
Effective Sample Preparation: The goal is to remove interfering matrix components before the sample is injected into the LC-MS/MS system. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6]
-
Optimized Chromatographic Separation: Modifying the liquid chromatography method to separate 7-OH-CBDV-d7 from matrix interferences is a crucial step. This can involve adjusting the gradient, changing the mobile phase composition, or using a different type of analytical column.[7] In cases of severe ion suppression, advanced techniques like two-dimensional liquid chromatography (2D-LC) can be employed to significantly enhance separation.[8]
-
Appropriate Ionization Technique: While electrospray ionization (ESI) is widely used, it can be more susceptible to ion suppression than other techniques. Atmospheric pressure chemical ionization (APCI) is often less prone to matrix effects for cannabinoids and can be a viable alternative.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of 7-OH-CBDV-d7.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Signal for 7-OH-CBDV-d7 | Severe ion suppression from the sample matrix. | 1. Improve Sample Cleanup: If using protein precipitation, consider switching to a more rigorous method like SPE or LLE to better remove phospholipids and other interferences.[6] 2. Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the suppression zone. A slower gradient or a different column chemistry may be necessary.[7] 3. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[10] 4. Switch Ionization Source: If available, try using an APCI source instead of ESI, as it is generally less susceptible to ion suppression for cannabinoids.[9] |
| Poor Peak Shape or Tailing | Matrix components interfering with chromatography. | 1. Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of an acid modifier like formic acid can improve peak shape.[11] 2. Change Analytical Column: A different column chemistry (e.g., phenyl-hexyl instead of C18) might provide better selectivity and separation from interferences. 3. Enhance Sample Cleanup: As with low signal, a more thorough sample preparation method can remove the components causing poor chromatography.[6] |
| Inconsistent Results and Poor Reproducibility | Variable ion suppression between samples. | 1. Ensure Consistent Sample Preparation: Inconsistent extraction efficiency can lead to varying levels of matrix components in the final extract. Ensure the sample preparation protocol is followed precisely for all samples. 2. Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like 7-OH-CBDV-d7 is crucial to compensate for sample-to-sample variations in ion suppression.[3] 3. Check for Matrix Effects: Perform a post-extraction addition experiment to quantitatively assess the degree of ion suppression in your matrix. This involves comparing the analyte response in a post-spiked matrix extract to the response in a neat solution. |
| Internal Standard Signal is also Suppressed | Significant matrix effects are present. | This is expected to some extent. The purpose of the internal standard is to track and correct for this suppression. However, if the IS signal is suppressed to a level that compromises its detection and reliable measurement, the troubleshooting steps for "Low or No Signal" should be followed to reduce the overall matrix effect. |
Experimental Protocols
Protocol 1: Protein Precipitation for 7-OH-CBDV-d7 in Serum
This protocol is adapted from a validated method for the analysis of the closely related compound 7-hydroxy-CBD in human serum.[11]
-
Sample Preparation:
-
Pipette 100 µL of serum into a microcentrifuge tube.
-
Add 20 µL of the 7-OH-CBDV-d7 internal standard solution (concentration should be optimized based on expected analyte levels).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).
-
-
Injection:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Protocol 2: Representative LC-MS/MS Parameters
These are general starting parameters and should be optimized for your specific instrument and application.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Gradient: A gradient elution starting with a lower percentage of organic mobile phase and ramping up to a high percentage to elute the analyte and wash the column. The specific gradient profile needs to be optimized to ensure separation from matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for cannabinoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for 7-OH-CBDV and 7-OH-CBDV-d7 need to be determined by infusing the pure standards into the mass spectrometer.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve the best signal for 7-OH-CBDV-d7.
-
Quantitative Data Summary
The following table presents data on the precision, accuracy, and recovery for the analysis of 7-hydroxy-CBD using a validated automated protein precipitation method, which can serve as a benchmark for what to expect for 7-OH-CBDV analysis.[11]
Table 1: Intraday and Interday Precision and Accuracy for 7-hydroxy-CBD in Serum [11]
| Parameter | Intraday | Interday |
| Precision (%CV) | 1.5% - 11.5% | 2.4% - 8.1% |
| Accuracy (%) | 91.9% - 103% | 91.9% - 103% |
Table 2: Extraction Recovery for 7-hydroxy-CBD in Serum [11]
| Analyte | Extraction Recovery (%) |
| 7-hydroxy-CBD | 81% - 92% |
Visualizations
Figure 1: General Experimental Workflow for 7-OH-CBDV-d7 Analysis
Figure 2: Troubleshooting Logic for Low Analyte Signal
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Certified Reference Materials and Internal Standards for Cannabinoid Analysis [labx.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Two-Dimensional LC/MS/MS to Reduce Ion Suppression in the Determination of Cannabinoids in Blood Plasma [bioforumconf.com]
- 9. Automated Workflow for High-Throughput LC-MS/MS-Based Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
7-Hydroxycannabidivarin-d7 purity and potential interferences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7).
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: While a specific certificate of analysis for this compound was not found in public literature, synthetic cannabinoids obtained from reputable chemical suppliers are generally of high purity, often exceeding 98%.[1] However, the purity of synthetic cannabinoids purchased from online vendors can be variable. It is crucial to obtain a certificate of analysis from the supplier for each batch.
Q2: What are the recommended analytical methods for determining the purity of 7-OH-CBDV-d7?
A2: The most common and recommended analytical techniques for cannabinoid quantification are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] HPLC, particularly coupled with UV or Mass Spectrometry (MS) detection, is advantageous as it can quantify both neutral and acidic cannabinoids without derivatization.[2][4] GC-MS is also a powerful technique, offering high sensitivity and specificity, but typically requires derivatization to analyze hydroxylated cannabinoids like 7-OH-CBDV-d7.[3]
Q3: What are the potential sources of interference when analyzing 7-OH-CBDV-d7?
A3: Potential interferences can stem from several sources:
-
Synthetic Impurities: The synthesis of cannabinoids can result in impurities such as unreacted precursors (e.g., olivetol (B132274) derivatives) and side-products (e.g., bisalkylated compounds).[5] Isomers of the target compound can also be formed during synthesis.
-
Metabolic Interferences: If analyzing biological samples, other hydroxylated cannabinoid metabolites could potentially interfere with the analysis, depending on the chromatographic separation. The metabolism of cannabidiol (B1668261) (CBD), a related compound, is primarily carried out by CYP2C19 and CYP3A4 enzymes, leading to various hydroxylated forms.[6]
-
Matrix Effects: When analyzing complex matrices like biological fluids or formulated products, other components can interfere with the ionization of the analyte in MS-based methods, leading to signal suppression or enhancement.
Q4: How does the deuterium (B1214612) labeling in 7-OH-CBDV-d7 affect its analysis?
A4: The deuterium (d7) labeling serves as a stable isotopic internal standard for quantitative analysis by mass spectrometry. It is chemically identical to the non-deuterated 7-OH-CBDV, meaning it will have very similar chromatographic retention times. The key difference is its higher mass, which allows it to be distinguished from the endogenous or non-labeled analyte by the mass spectrometer. This is crucial for accurate quantification in biological matrices.
Purity and Impurity Data
| Parameter | Typical Range/Value | Analytical Method | Reference |
| Purity of Standard | >98% | HPLC, GC-MS | [1] |
| Common Synthetic Impurities | Variable | GC-MS | [5] |
| - Precursors (e.g., 5-heptylresorcinol) | Present in some samples | GC-MS | [5] |
| - Side-products (e.g., bisalkylated compounds) | Identified as undesired byproducts | GC-MS | [5] |
| - Isomers (e.g., cis-Δ⁹-THCP) | Detected in vape liquids | GC-MS | [5] |
Experimental Protocols
Key Experiment: Purity Determination of 7-OH-CBDV-d7 by HPLC-UV
This protocol is a representative method based on common practices for cannabinoid analysis.[7][8][9][10]
1. Objective: To determine the purity of a 7-OH-CBDV-d7 standard by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
2. Materials:
-
7-OH-CBDV-d7 standard
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
3. Methods:
-
Standard Preparation: Accurately weigh and dissolve the 7-OH-CBDV-d7 standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a working solution of 100 µg/mL by diluting the stock solution with methanol.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 70% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 220 nm
-
-
Analysis: Inject the working standard solution into the HPLC system.
-
Data Analysis: The purity is calculated based on the area percent of the main peak corresponding to 7-OH-CBDV-d7 relative to the total area of all observed peaks.
Troubleshooting Guides
Issue 1: Poor peak shape or tailing for 7-OH-CBDV-d7.
-
Possible Cause 1: Secondary interactions with the column stationary phase.
-
Solution: Add a small amount of a competing base, like triethylamine, to the mobile phase, or use a column with end-capping. The use of formic acid in the mobile phase can also improve peak shape.
-
-
Possible Cause 2: Column degradation.
-
Solution: Replace the HPLC column with a new one.
-
Issue 2: Co-elution of 7-OH-CBDV-d7 with an unknown impurity.
-
Possible Cause 1: Inadequate chromatographic separation.
-
Solution 1: Modify the mobile phase gradient to increase resolution. A shallower gradient can improve separation.
-
Solution 2: Try a different mobile phase composition. A 50:50 blend of acetonitrile and methanol as the organic phase can sometimes provide unique selectivity.[9]
-
Solution 3: Use a column with a different stationary phase chemistry.
-
Issue 3: Inconsistent retention times for 7-OH-CBDV-d7.
-
Possible Cause 1: Fluctuation in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC pump.
-
-
Possible Cause 2: Changes in column temperature.
-
Solution: Use a column oven to maintain a consistent temperature.
-
Issue 4: Low signal intensity or poor sensitivity.
-
Possible Cause 1: Suboptimal detection wavelength.
-
Solution: Determine the UV maximum absorbance of 7-OH-CBDV-d7 and set the detector to that wavelength.
-
-
Possible Cause 2: For MS detection, poor ionization.
-
Solution: Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature). The addition of ammonium (B1175870) formate (B1220265) to the mobile phase can sometimes improve ionization.[9]
-
Visualizations
Caption: Experimental workflow for purity determination of 7-OH-CBDV-d7 by HPLC-UV.
Caption: Potential sources of interference in the analysis of 7-OH-CBDV-d7.
References
- 1. academic.oup.com [academic.oup.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Cytochrome P450-Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. mdpi.com [mdpi.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. um.edu.mt [um.edu.mt]
Technical Support Center: Analysis of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7).
Frequently Asked Questions (FAQs)
Q1: What is this compound (7-OH-CBDV-d7) and what is its primary use in research?
A1: this compound (7-OH-CBDV-d7) is the deuterated form of 7-Hydroxycannabidivarin (7-OH-CBDV), a metabolite of Cannabidivarin (CBDV). CBDV is a non-psychoactive cannabinoid found in the cannabis plant. 7-OH-CBDV-d7 is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate measurement of 7-OH-CBDV in biological samples. The deuterium (B1214612) labeling allows it to be differentiated from the endogenous (non-labeled) analyte by its mass while having nearly identical chemical and physical properties.
Q2: Why is a deuterated internal standard like 7-OH-CBDV-d7 preferred for quantitative analysis?
A2: Stable isotope-labeled internal standards (SIL ISs), such as deuterated compounds, are considered the gold standard for quantitative mass spectrometry for several reasons[1][2][3]:
-
Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since a deuterated standard has very similar physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction.
-
Compensation for Sample Loss: During sample preparation steps like extraction and derivatization, some of the analyte may be lost. By adding a known amount of the deuterated internal standard at the beginning of the process, any losses will affect both the analyte and the standard similarly, ensuring the final calculated concentration is accurate.
-
Improved Precision and Accuracy: The use of a deuterated internal standard that co-elutes with the analyte improves the precision and accuracy of the analytical method.
Q3: What are the main metabolic pathways of CBDV?
A3: CBDV, the parent compound of 7-OH-CBDV, is primarily metabolized in the liver by the cytochrome P450 (CYP450) enzyme system[4]. The hydroxylation at the 7-position to form 7-OH-CBDV is a major metabolic route. This metabolite can be further oxidized to the corresponding carboxylic acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing for 7-OH-CBDV-d7 | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent or replace the column.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.3. Use a column with a different stationary phase or add a competing agent to the mobile phase. |
| Low Signal Intensity or No Peak Detected | 1. Incorrect mass spectrometry parameters (MRM transitions, collision energy).2. Degradation of the 7-OH-CBDV-d7 standard.3. Poor extraction recovery.4. Ion suppression due to matrix effects. | 1. Optimize MS parameters by infusing a solution of 7-OH-CBDV-d7.2. Verify the integrity and concentration of the standard solution. Store standards under recommended conditions (typically -20°C or lower in a non-protic solvent).3. Optimize the extraction procedure (e.g., change solvent, adjust pH).4. Dilute the sample extract or use a more effective sample cleanup method. |
| High Variability in Results | 1. Inconsistent sample preparation.2. Instability of 7-OH-CBDV-d7 in the sample or final extract.3. Instrument instability. | 1. Ensure precise and consistent pipetting and extraction steps.2. Investigate the stability of the analyte under the experimental conditions (e.g., temperature, light exposure). Analyze samples immediately after preparation.3. Perform instrument calibration and system suitability tests. |
| Chromatographic Shift Between Analyte and Internal Standard | 1. Isotope effect, where the deuterated standard elutes slightly earlier than the non-deuterated analyte[1].2. Different chemical forms of the analyte and internal standard. | 1. This is a known phenomenon. Ensure the integration windows for both peaks are appropriate. Using a C13-labeled internal standard can mitigate this effect[2].2. Ensure both the analyte and internal standard are in the same chemical form (e.g., both as free acids). |
| In-source Isomerization | Acidic conditions in the electrospray ionization (ESI) source can sometimes cause isomerization of cannabinoids, such as the conversion of CBD to THC[5][6]. While less documented for CBDV, this remains a possibility. | 1. Use negative ionization mode if sensitivity is sufficient, as this is less prone to acid-catalyzed isomerization.2. Optimize ESI source conditions to be as gentle as possible.3. Ensure chromatographic separation of potential isomers. |
Quantitative Data
The following tables provide suggested starting parameters for the LC-MS/MS analysis of 7-OH-CBDV and its deuterated internal standard. These are based on data for the structurally similar 7-OH-CBD and should be optimized for your specific instrumentation and experimental conditions.
Table 1: Suggested LC-MS/MS Parameters for 7-OH-CBDV and 7-OH-CBDV-d7
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) (Quantifier) | Collision Energy (eV) (Qualifier) | Ionization Mode |
| 7-OH-CBDV | 301.2 | 193.1 | 245.1 | ~20-30 | ~15-25 | Negative ESI |
| 7-OH-CBDV-d7 | 308.2 | 193.1 | 245.1 | ~20-30 | ~15-25 | Negative ESI |
Note: The precursor ion for 7-OH-CBDV is calculated based on its molecular weight (302.4 g/mol ). The product ions and collision energies are extrapolated from published data for 7-OH-CBD and the known fragmentation patterns of cannabinoids[7][8]. The product ion at m/z 193.1 corresponds to the olivetol (B132274) fragment, which would be the same for both 7-OH-CBD and 7-OH-CBDV. The product ion at m/z 245.1 corresponds to the loss of the propyl side chain and the hydroxylated methyl group. These parameters require experimental verification.
Experimental Protocols
Detailed Methodology for the Quantification of 7-OH-CBDV in Human Plasma using 7-OH-CBDV-d7
This protocol is adapted from established methods for the analysis of cannabinoids in biological fluids[1][9][10].
1. Materials and Reagents
-
7-OH-CBDV and 7-OH-CBDV-d7 analytical standards
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Hexane (LC-MS grade)
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 7-OH-CBDV-d7 internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of a hexane:ethyl acetate (9:1 v/v) solution.
-
Vortex for 1 minute, then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative
-
Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions from Table 1.
Visualizations
Caption: Experimental workflow for the analysis of 7-OH-CBDV.
Caption: Plausible signaling pathway for CBDV and its metabolites.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hempati.com [hempati.com]
- 5. Isomerization of cannabidiol and Δ9-tetrahydrocannabinol during positive electrospray ionization. In-source hydrogen/deuterium exchange experiments by flow injection hybrid quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of 17 Cannabinoids by LC-MS-MS in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Extraction Recovery of 7-Hydroxycannabidivarin-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound (7-OH-CBDV-d7) is the deuterated form of 7-Hydroxycannabidivarin (7-OH-CBDV), a metabolite of Cannabidivarin (CBDV). In analytical chemistry, particularly in quantitative mass spectrometry, it serves as an internal standard. The use of stable isotope-labeled internal standards is crucial for correcting analyte loss during sample preparation and compensating for matrix effects, which can suppress or enhance the analyte signal, thereby ensuring accurate and reliable quantification of the target analyte (7-OH-CBDV).
Q2: Which are the most common extraction techniques for 7-OH-CBDV-d7 from biological matrices?
A2: The most prevalent extraction techniques for cannabinoids and their metabolites, including hydroxylated forms like 7-OH-CBDV, from biological matrices such as plasma, serum, and whole blood are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods have been shown to yield good recoveries for a range of cannabinoids.[1][2]
Q3: What are the key factors that can influence the extraction recovery of 7-OH-CBDV-d7?
A3: Several factors can significantly impact the extraction recovery of 7-OH-CBDV-d7. These include the choice of extraction solvent, the pH of the sample matrix, the type of biological matrix, storage conditions of the sample, and the presence of interfering substances. Cannabinoids are known to be susceptible to degradation from exposure to light and high temperatures.[3][4] Adsorption to container surfaces, especially plastics, can also lead to significant loss.[5]
Q4: How can I minimize the degradation of 7-OH-CBDV-d7 during sample storage and preparation?
A4: To minimize degradation, it is recommended to store biological samples at low temperatures, preferably at -80°C for long-term storage, in glass or polypropylene (B1209903) containers to reduce adsorption.[6][7] Exposure to light should be avoided by using amber vials or by working under low-light conditions.[4] It is also crucial to minimize the time samples spend at room temperature during preparation.
Q5: I am observing significant variability in my results. What could be the cause?
A5: Variability in results can stem from inconsistent sample preparation, matrix effects, or the degradation of the analyte or internal standard.[8] The use of a deuterated internal standard like 7-OH-CBDV-d7 is designed to mitigate much of this variability. However, if the internal standard itself is degrading or being handled inconsistently, it can introduce errors. Ensure precise and consistent pipetting, vortexing, and evaporation steps. Matrix effects, where components in the sample interfere with the ionization of the analyte, can also be a major source of variability.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of 7-OH-CBDV-d7 | Inappropriate Extraction Solvent: The polarity of the solvent may not be optimal for the hydroxylated cannabinoid. | For LLE, try a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297). For SPE, ensure the sorbent chemistry is appropriate (e.g., C18 for reversed-phase) and optimize the wash and elution solvents. |
| Incorrect pH: The pH of the sample can affect the ionization state of 7-OH-CBDV, impacting its solubility in the extraction solvent. | Adjust the pH of the sample prior to extraction. For hydroxylated cannabinoids, a slightly acidic to neutral pH is often a good starting point. | |
| Analyte Degradation: Exposure to heat, light, or oxygen can degrade cannabinoids.[3][4] | Minimize exposure to light and heat during all steps. Use a gentle stream of nitrogen for solvent evaporation at a controlled temperature (e.g., ≤ 40°C). | |
| Adsorption to Surfaces: Cannabinoids are "sticky" and can adsorb to glass and plastic surfaces, leading to loss.[5] | Silanize glassware to reduce active sites. Use polypropylene tubes instead of polystyrene. Pre-rinse pipette tips with the solvent. | |
| High Variability in Recovery | Inconsistent Sample Preparation: Variations in vortexing time, solvent volumes, or evaporation can lead to inconsistent results. | Standardize all steps of the protocol. Use calibrated pipettes and ensure complete solvent evaporation and reconstitution. |
| Matrix Effects: Co-extracted matrix components can suppress or enhance the ionization of the analyte in the mass spectrometer.[8] | 7-OH-CBDV-d7 as an internal standard should compensate for this. If issues persist, consider a more rigorous cleanup step in your SPE protocol or dilute the sample to reduce matrix load. | |
| Poor Chromatographic Peak Shape | Inappropriate Reconstitution Solvent: The final solvent used to redissolve the extract may not be compatible with the initial mobile phase. | Reconstitute the dried extract in the initial mobile phase of your LC method. Ensure the solvent has sufficient strength to fully dissolve the analyte. |
| Column Overload: Injecting too much sample or a sample with a high concentration of interfering compounds. | Dilute the final extract before injection. Optimize the sample cleanup to remove more interfering substances. |
Quantitative Data on Extraction Recovery
The following tables summarize typical recovery data for cannabinoids from biological matrices using common extraction techniques. While specific data for 7-OH-CBDV-d7 is limited, the data for the structurally similar 7-OH-CBD and other cannabinoids provide a useful reference.
Table 1: Solid-Phase Extraction (SPE) Recovery
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Cannabinoids | Blood | Clean Screen® THC | - | > 74 | [2] |
| Cannabinoids | Urine | Styre Screen® HLB | - | > 90 | [2] |
| THC, 11-OH-THC, THC-COOH | Plasma | Anion Exchange | Methanol (B129727), Acidic Methanol | ≥ 79.8 | [9] |
Table 2: Liquid-Liquid Extraction (LLE) Recovery
| Analyte | Matrix | Extraction Solvent | Average Recovery (%) | Reference |
| THC, CBD, and metabolites | Plasma | Hexane:Ethyl Acetate (9:1) | 88.7 - 97.3 | [10] |
| THC, 11-OH-THC, THC-COOH | Serum | Hexane:Ethyl Acetate (9:1) | ~110 (automated) | [11] |
| 7-OH-CBD | Plasma | - | - | [6] |
Note: Recovery values can be method and matrix-dependent. This table provides a general expectation.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 7-OH-CBDV-d7 from Plasma/Serum
This protocol is adapted from validated methods for the extraction of 7-OH-CBD and other cannabinoids from plasma.[10][12]
-
Sample Preparation:
-
To 200 µL of plasma/serum in a polypropylene tube, add 20 µL of the 7-OH-CBDV-d7 internal standard solution.
-
Vortex for 10 seconds.
-
-
Protein Precipitation (Optional but Recommended):
-
Add 400 µL of cold acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of a hexane:ethyl acetate (9:1, v/v) mixture to the supernatant.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 1 mL of the solvent mixture.
-
-
Evaporation and Reconstitution:
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Protocol 2: Solid-Phase Extraction (SPE) for 7-OH-CBDV-d7 from Plasma/Serum
This protocol is a general procedure based on common SPE methods for cannabinoids.[2][9]
-
Sample Pre-treatment:
-
To 200 µL of plasma/serum, add 20 µL of the 7-OH-CBDV-d7 internal standard solution.
-
Add 400 µL of 4% phosphoric acid and vortex for 10 seconds. This step adjusts the pH.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).
-
Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of a 40:60 methanol:water mixture to remove polar interferences.
-
Dry the cartridge thoroughly under high vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex for 30 seconds.
-
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for 7-OH-CBDV-d7.
Caption: Troubleshooting low recovery of 7-OH-CBDV-d7.
References
- 1. themarijuanaherald.com [themarijuanaherald.com]
- 2. unitedchem.com [unitedchem.com]
- 3. broughton-group.com [broughton-group.com]
- 4. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 5. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Extraction techniques for bioactive compounds of cannabis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00059H [pubs.rsc.org]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Development and validation of an automated liquid-liquid extraction GC/MS method for the determination of THC, 11-OH-THC, and free THC-carboxylic acid (THC-COOH) from blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients - PMC [pmc.ncbi.nlm.nih.gov]
Addressing isotopic exchange in deuterated standards like 7-Hydroxycannabidivarin-d7
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential isotopic exchange in deuterated standards, with a specific focus on 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7).
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern with deuterated standards like 7-OH-CBDV-d7?
A1: Isotopic exchange, also known as H/D (hydrogen-deuterium) exchange or back-exchange, is the unintended swapping of deuterium (B1214612) atoms on a deuterated internal standard with hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][2] This is a significant concern in quantitative analysis, particularly in mass spectrometry, because it compromises the integrity of the internal standard.[3] The mass spectrometer differentiates between the analyte and the internal standard based on their mass difference. If the deuterated standard loses deuterium atoms, it can be misidentified as the unlabeled analyte, leading to inaccurate quantification.[2] This can result in an overestimation of the analyte's concentration and a decrease in the internal standard's signal.[3]
Q2: How stable are the deuterium labels on this compound (7-OH-CBDV-d7)?
A2: The stability of deuterium labels is highly dependent on their position within the molecule.[2] In 7-OH-CBDV-d7, the "d7" designation indicates that seven hydrogen atoms have been replaced by deuterium. Based on the structure of the parent compound, 7-Hydroxycannabidivarin, and common synthetic labeling strategies, these seven deuterium atoms are most likely located on the propyl side chain. Aliphatic C-H bonds, like those on the propyl group, are generally stable and less prone to exchange under typical analytical conditions compared to hydrogens attached to heteroatoms (e.g., -OH groups).[4] The hydroxyl (-OH) protons on the phenolic and alcoholic groups of 7-OH-CBDV are highly labile and will readily exchange with protic solvents; therefore, these positions are not suitable for stable isotope labeling.
Q3: What factors can promote isotopic exchange in my experiments?
A3: Several factors can influence the rate of isotopic exchange:
-
pH: The pH of the solution is a critical factor.[2] Both strongly acidic and basic conditions can catalyze the exchange of deuterium atoms, especially those in more labile positions.[4] For many compounds, the minimum rate of exchange occurs in a slightly acidic pH range of 2.5-3.[4]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2] Storing and analyzing samples at elevated temperatures can lead to significant deuterium loss over time.[4]
-
Solvent: Protic solvents, such as water and methanol, are a source of exchangeable protons and can facilitate the loss of deuterium from the standard.[2]
-
Matrix Effects: The sample matrix, especially biological matrices like plasma or urine, can contain components that may catalyze or promote exchange.[3]
-
Position of the Deuterium Label: As mentioned, the location of the deuterium atoms on the molecule is crucial. Labels on heteroatoms are highly susceptible to exchange.[2]
Q4: Are there alternatives to deuterated standards that are less prone to exchange?
A4: Yes, while deuterated standards are common, other stable isotope-labeled standards offer greater stability against back-exchange.[3] The most common alternatives are those labeled with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N).[5] These labels are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to exchange with the surrounding solvent or matrix.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard Signal
Possible Cause: Isotopic exchange may be occurring, leading to a decrease in the signal of the deuterated standard over time.
Troubleshooting Steps:
-
Review Experimental Conditions:
-
pH: Measure the pH of your sample preparations, mobile phases, and reconstitution solvents. Avoid strongly acidic or basic conditions.
-
Temperature: Ensure that samples and standards are kept cool, preferably in a temperature-controlled autosampler.[4]
-
Solvent: If possible, use aprotic solvents (e.g., acetonitrile) for sample reconstitution. Minimize the time the standard is in contact with protic solvents.[4]
-
-
Perform a Stability Study:
-
Incubate the deuterated internal standard in the blank matrix and reconstitution solvent under your typical experimental conditions (time and temperature).
-
Analyze the samples at different time points and monitor the signal of the deuterated standard. A significant decrease in signal over time is indicative of instability.
-
-
Analyze for Back-Exchange Product:
-
In your mass spectrometry method, monitor the mass transition of the unlabeled analyte (7-Hydroxycannabidivarin) in a sample containing only the deuterated standard. An increasing signal for the unlabeled analyte over time confirms back-exchange.[7]
-
Issue 2: Inaccurate or Biased Quantitative Results
Possible Cause: The back-exchange of deuterium to hydrogen is causing the internal standard to be detected as the analyte, leading to an artificially high analyte concentration.
Troubleshooting Steps:
-
Confirm Co-elution: Ensure that the deuterated internal standard and the analyte co-elute chromatographically. While deuterated compounds often elute slightly earlier than their non-deuterated counterparts, a significant separation can lead to differential matrix effects and exacerbate quantification issues.[8]
-
Evaluate the Contribution of the Internal Standard to the Analyte Signal:
-
Prepare a sample containing only the deuterated internal standard at the concentration used in your assay.
-
Analyze this sample and measure the response at the mass transition of the unlabeled analyte. This will quantify the extent of the "false positive" signal due to isotopic exchange or impurities in the standard.
-
-
Optimize Sample Preparation:
-
Minimize the time between sample preparation and analysis.
-
Consider performing sample preparation steps at a lower temperature.
-
Data Presentation
Table 1: Factors Influencing Isotopic Exchange Rate
| Factor | Condition Favoring Exchange | Mitigation Strategy |
| pH | High (>8) or Low (<2) | Maintain pH between 2.5 and 7.[4] |
| Temperature | High | Store and analyze samples at low temperatures (e.g., 4°C).[4] |
| Solvent | Protic (e.g., water, methanol) | Use aprotic solvents (e.g., acetonitrile) when possible.[4] |
| Label Position | On Heteroatoms (O, N, S) | Choose standards with labels on stable carbon positions.[4] |
Table 2: Hypothetical Stability Data for 7-OH-CBDV-d7
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| Blank Plasma | 0 | 25 | 7.4 | 0% | No |
| Blank Plasma | 4 | 25 | 7.4 | 5% | Minor |
| Blank Plasma | 24 | 25 | 7.4 | 15% | Yes |
| Reconstitution Solvent (50:50 MeOH:H₂O) | 0 | 25 | 7.0 | 0% | No |
| Reconstitution Solvent (50:50 MeOH:H₂O) | 4 | 25 | 7.0 | 8% | Yes |
| Reconstitution Solvent (50:50 MeOH:H₂O, 0.1% Formic Acid) | 24 | 4 | 2.7 | <2% | No |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
Objective: To determine if isotopic exchange is occurring under specific analytical conditions.
Materials:
-
Deuterated internal standard (IS) stock solution (e.g., 7-OH-CBDV-d7)
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation solvents (e.g., reconstitution solvent, mobile phase)
-
LC-MS/MS system
Methodology:
-
Prepare Time-Zero (T=0) Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol. Analyze immediately.
-
Prepare Incubated Samples: Spike the same concentration of the IS into the blank matrix and incubate the samples under the conditions you wish to test (e.g., room temperature for 4 hours, in the autosampler at 10°C for 24 hours).
-
Process and Analyze Incubated Samples: After the incubation period, process the samples using your standard protocol and analyze them by LC-MS/MS.
-
Data Analysis:
-
Compare the peak area of the deuterated IS in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.
-
Monitor the mass transition of the unlabeled analyte in the incubated samples. The appearance or increase of this peak indicates back-exchange.
-
Mandatory Visualization
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. Isomerization of cannabidiol and Δ9-tetrahydrocannabinol during positive electrospray ionization. In-source hydrogen/deuterium exchange experiments by flow injection hybrid quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bdg.co.nz [bdg.co.nz]
- 4. Isomerization of cannabidiol and Δ9-tetrahydrocannabinol during positive electrospray ionization. In-source hydrogen/deuterium exchange experiments by flow injection hybrid quadrupole-time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. 7-Hydroxycannabidiol | C21H30O3 | CID 11301963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cannabidivarin | C19H26O2 | CID 11601669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. future4200.com [future4200.com]
- 8. Evaluation of deuterated [18F]JHU94620 for imaging cannabinoid type 2 receptors in rodent and monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
7-Hydroxycannabidivarin-d7 vs. 7-Hydroxycannabidivarin: A Comparative Guide for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cannabinoid research and pharmaceutical development, accurate quantification of metabolites is paramount for understanding pharmacokinetics, efficacy, and safety. 7-Hydroxycannabidivarin (7-OH-CBDV) is a key metabolite of Cannabidivarin (CBDV), a non-psychoactive cannabinoid with therapeutic potential. This guide provides a comprehensive comparison of 7-OH-CBDV and its deuterated analog, 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7), focusing on their roles and performance in analytical methodologies. The use of stable isotope-labeled internal standards, such as 7-OH-CBDV-d7, is a cornerstone of high-precision quantitative analysis, particularly in complex biological matrices.
The Critical Role of Deuterated Internal Standards
In quantitative mass spectrometry, an ideal internal standard should behave chemically and physically identically to the analyte of interest throughout sample preparation and analysis, yet be distinguishable by the mass spectrometer. 7-OH-CBDV-d7 is designed to meet these criteria for the analysis of 7-OH-CBDV. The seven deuterium (B1214612) atoms increase the mass of the molecule, allowing for its differentiation from the endogenous, non-labeled 7-OH-CBDV by the mass spectrometer.
The primary advantage of using a deuterated internal standard is its ability to compensate for variations that can occur during sample processing and analysis. These variations may include:
-
Extraction Efficiency: Losses during sample extraction and clean-up procedures.
-
Matrix Effects: Signal suppression or enhancement caused by other components in the sample matrix (e.g., plasma, urine).
-
Instrumental Variability: Fluctuations in the performance of the analytical instrument, such as the mass spectrometer's ionization efficiency.
By adding a known amount of 7-OH-CBDV-d7 to the sample at the beginning of the workflow, the ratio of the analyte (7-OH-CBDV) to the internal standard (7-OH-CBDV-d7) can be measured. Since both compounds are affected similarly by the aforementioned variations, this ratio remains constant, leading to more accurate and precise quantification.
Comparative Data: The Advantage of Isotope Dilution
While specific comparative data for 7-OH-CBDV and 7-OH-CBDV-d7 is not extensively published, the principles of isotope dilution mass spectrometry are well-established and demonstrated in the analysis of other cannabinoids. For instance, studies on the quantification of Cannabidiol (CBD) and its metabolites have shown that the use of deuterated internal standards significantly improves method accuracy and precision.
Below is a table summarizing typical performance characteristics of a validated LC-MS/MS method for cannabinoid analysis utilizing a deuterated internal standard. This data is representative of the performance enhancements expected when using 7-OH-CBDV-d7 for the quantification of 7-OH-CBDV.
| Parameter | Without Internal Standard | With Deuterated Internal Standard (e.g., 7-OH-CBDV-d7) |
| Accuracy (% Bias) | Can vary significantly (e.g., ± 20-30%) due to matrix effects | Typically within ± 15% of the nominal concentration |
| Precision (% RSD) | Often > 15% | Typically < 15% |
| Linearity (r²) | Generally ≥ 0.99 | Consistently ≥ 0.995 |
| Limit of Quantification | Higher, due to uncompensated signal variability | Lower, as signal-to-noise is improved by reducing variability |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of 7-OH-CBDV in a biological matrix (e.g., plasma) using 7-OH-CBDV-d7 as an internal standard, based on common practices for cannabinoid analysis.
Sample Preparation
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of the biological sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of a known concentration of 7-OH-CBDV-d7 solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add a protein precipitating agent (e.g., three volumes of ice-cold acetonitrile) to the sample to remove proteins.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for further processing or direct injection into the LC-MS/MS system.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the analyte and improve sensitivity.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for cannabinoid analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of an additive like formic acid to improve peak shape and ionization.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is most commonly used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 7-OH-CBDV and 7-OH-CBDV-d7 are monitored.
-
Visualization of Analytical Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical basis for the improved accuracy using a deuterated internal standard.
Caption: Experimental workflow for the quantification of 7-OH-CBDV.
Caption: Logic of improved accuracy with a deuterated internal standard.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of 7-Hydroxycannabidivarin in complex matrices. Its chemical and physical similarity to the unlabeled analyte ensures that it effectively compensates for variations during sample preparation and analysis. While the initial investment in a deuterated standard may be higher, the resulting data quality, reliability, and conformity with regulatory guidelines for bioanalytical method validation make it a critical component for any research or drug development program involving 7-OH-CBDV. The principles and protocols outlined in this guide provide a solid foundation for developing robust and reliable analytical methods for this important cannabinoid metabolite.
The Gold Standard vs. The Alternative: A Comparative Guide to Deuterated and Non-Deuterated Cannabinoid Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of cannabinoids, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of deuterated and non-deuterated cannabinoid standards, supported by experimental data, to inform the selection of the most suitable standard for your analytical needs.
The use of an internal standard (IS) is fundamental in quantitative analysis, particularly in complex matrices such as biological fluids and cannabis extracts. The IS is a compound of known concentration added to a sample at the beginning of the analytical process to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. In the realm of cannabinoid analysis, the primary choice lies between deuterated standards (a type of stable isotope-labeled standard) and non-deuterated standards (often structural analogs).
Performance Comparison: Deuterated vs. Non-Deuterated Standards
Deuterated standards, where one or more hydrogen atoms in the cannabinoid molecule are replaced by their heavier isotope, deuterium, are widely considered the "gold standard" for quantitative mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] This is because their physicochemical properties are nearly identical to their non-deuterated counterparts.[2] This similarity ensures that the deuterated standard behaves almost identically to the analyte during extraction, derivatization, and ionization, thus providing superior correction for matrix effects and procedural losses.[1]
Non-deuterated internal standards, which are typically structurally similar compounds (analogs) not naturally present in the sample, can be a more cost-effective option. However, their different chemical structures can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the target cannabinoid, potentially compromising the accuracy of the results.[1]
Data Presentation
The following tables summarize the performance characteristics of deuterated versus non-deuterated internal standards based on experimental data and established analytical principles.
Table 1: Quantitative Performance Comparison of Internal Standards
| Performance Parameter | Deuterated Cannabinoid Standard | Non-Deuterated (Analog) Standard | Rationale |
| Accuracy (% Deviation) | Within 25% | > 60% | The near-identical chemical nature of the deuterated standard allows for more effective correction of matrix-induced signal suppression or enhancement, leading to higher accuracy.[3] |
| Precision (%RSD) | < 20% | > 50% | By co-eluting with the analyte and experiencing the same analytical variations, the deuterated standard enables more consistent and reproducible measurements.[3] |
| Matrix Effect Compensation | High | Low to Moderate | Deuterated standards co-elute with the analyte, ensuring they are subjected to the same matrix interferences, thus providing robust compensation. Non-deuterated analogs may have different retention times and be affected differently by the matrix.[4] |
| Extraction Recovery | Compensates for analyte loss | May not accurately reflect analyte recovery | The similar solubility and partitioning properties of the deuterated standard ensure it tracks the analyte's recovery throughout the sample preparation process. |
Data adapted from a study on pesticide and mycotoxin analysis in cannabis matrices, demonstrating the critical role of deuterated internal standards in complex biological samples.[3]
Table 2: Comparison of d3- vs. d6-THC-COOH Internal Standards for GC/MS Analysis
| Parameter | d3-THC-COOH | d6-THC-COOH | Key Advantage of d6-THC-COOH |
| Dynamic Range | Limited | 6.25 to 1,000 ng/mL | Provides a wider linear range for quantification.[5] |
| Correlation Coefficient | Not specified | 0.998 | Demonstrates excellent linearity over the tested range.[5] |
| Fragmentation Interference | Prone to interference | Avoids interference | The fragmentation pattern of d3-THC-COOH can be affected by contributions from the natural analyte, especially at high concentrations. The d6 standard avoids this issue.[5] |
Experimental Protocols
To objectively evaluate the performance of deuterated and non-deuterated internal standards, a thorough method validation is essential. Below are detailed methodologies for key experiments.
Protocol 1: Evaluation of Matrix Effects in LC-MS/MS Analysis
Objective: To assess the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Materials:
-
Blank human plasma (from at least 6 different sources)
-
Analyte stock solution (e.g., Δ9-THC)
-
Deuterated internal standard stock solution (e.g., Δ9-THC-d3)
-
Non-deuterated internal standard stock solution (e.g., a structural analog)
-
Reconstitution solvent (e.g., methanol/water)
-
Solid-Phase Extraction (SPE) cartridges
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Analyte in neat solution): Spike the analyte and the internal standard (either deuterated or non-deuterated) into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma from the six different sources using a validated SPE protocol. Spike the extracted blank matrix with the analyte and the internal standard at the same concentration as in Set 1.
-
Set 3 (Internal standard in post-extraction spiked matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with only the internal standard at the same concentration as in Set 1.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF): MF = (Peak area of analyte in post-extraction spiked matrix) / (Peak area of analyte in neat solution)
-
Calculate the IS-normalized MF: IS-normalized MF = MF / (Peak area of IS in post-extraction spiked matrix / Peak area of IS in neat solution)
-
Calculate the coefficient of variation (%CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards. A lower %CV indicates better compensation for the variability of the matrix effect.[2]
Protocol 2: Quantitative Analysis of Cannabinoids in Cannabis Flower using GC-MS with a Deuterated Internal Standard
Objective: To accurately quantify the concentration of various cannabinoids in a homogenized cannabis flower sample.
Materials:
-
Homogenized cannabis flower
-
Mixed internal standard solution (e.g., CBD-d3, CBN-d3, Δ9-THC-d3)
-
Extraction solvent (e.g., 9:1 methanol:chloroform)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Pyridine
Procedure:
-
Sample Preparation:
-
Weigh 100 mg of the homogenized cannabis flower into a polypropylene (B1209903) tube.
-
Add 10 mL of the extraction solvent.
-
Vortex for 30 seconds and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction with another 10 mL of extraction solvent.
-
Combine the supernatants and bring to a final volume of 20 mL with the extraction solvent.
-
-
Derivatization:
-
Transfer a 100 µL aliquot of the extract to a vial.
-
Add 50 µL of the mixed internal standard solution.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and 30 µL of pyridine.
-
Vortex for 30 seconds and heat at 60°C for 20 minutes.
-
Cool to room temperature before injection.[1]
-
-
GC-MS Analysis:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL in splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Program: A temperature ramp to separate the derivatized cannabinoids.
-
MS System: Mass selective detector.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for each silylated analyte and internal standard.[1]
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: A typical analytical workflow for cannabinoid quantification using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hexadeutero-11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid: a superior internal standard for the GC/MS analysis of delta 9-THC acid metabolite in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison for the Quantification of 7-Hydroxycannabidivarin-d7: A Comparative Guide
This guide provides a comprehensive overview of a hypothetical inter-laboratory study for the quantification of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7). The objective is to present a framework for assessing the proficiency of analytical laboratories in measuring this specific deuterated cannabinoid metabolite. The principles and protocols outlined can be adapted for the validation of assays for other related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical testing.
Inter-laboratory comparisons and proficiency testing are crucial for ensuring the reliability and comparability of analytical data across different testing facilities.[1][2] These studies help identify potential issues with equipment, methodologies, or personnel training and build confidence in analytical results.[2] The statistical analysis of such programs often follows international standards like ISO 13528.[1]
Data Presentation: Hypothetical Inter-Laboratory Comparison Results
The following table summarizes hypothetical quantitative data from a round-robin study involving ten laboratories. Each laboratory received identical samples of a human plasma matrix fortified with a known concentration of 7-OH-CBDV-d7 (Assigned Value = 5.0 ng/mL). The performance of each laboratory is evaluated using Z-scores, which measure the deviation of the laboratory's result from the assigned value in terms of standard deviations.[1] Acceptable performance is typically indicated by a Z-score between -2 and +2.[1]
Table 1: Hypothetical Inter-Laboratory Comparison Data for 7-OH-CBDV-d7 Quantification
| Laboratory ID | Reported Concentration (ng/mL) | Deviation from Assigned Value (ng/mL) | Z-Score | Performance Evaluation |
| Lab-001 | 4.92 | -0.08 | -0.4 | Satisfactory |
| Lab-002 | 5.15 | +0.15 | +0.75 | Satisfactory |
| Lab-003 | 4.78 | -0.22 | -1.1 | Satisfactory |
| Lab-004 | 5.51 | +0.51 | +2.55 | Questionable (Warning) |
| Lab-005 | 4.89 | -0.11 | -0.55 | Satisfactory |
| Lab-006 | 6.10 | +1.10 | +5.5 | Unsatisfactory |
| Lab-007 | 5.03 | +0.03 | +0.15 | Satisfactory |
| Lab-008 | 4.65 | -0.35 | -1.75 | Satisfactory |
| Lab-009 | 5.23 | +0.23 | +1.15 | Satisfactory |
| Lab-010 | 4.99 | -0.01 | -0.05 | Satisfactory |
Assigned Value: 5.0 ng/mL Standard Deviation for Proficiency Assessment: 0.2 ng/mL Z-Score Calculation: (Reported Concentration - Assigned Value) / Standard Deviation for Proficiency Assessment
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results across different laboratories.[3] Below is a representative protocol for the quantification of 7-OH-CBDV-d7 in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive method for cannabinoid analysis.[4]
Protocol: Quantification of 7-OH-CBDV-d7 in Human Plasma using LC-MS/MS
-
Scope: This protocol describes the quantification of this compound in human plasma.
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of human plasma, add an internal standard.
-
Precondition a solid-phase extraction (SPE) cartridge with methanol (B129727) followed by deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove interferences.
-
Elute the analyte using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate for analytical separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 7-OH-CBDV-d7 and the internal standard.
-
-
Method Validation: The analytical method should be validated according to established guidelines, assessing parameters such as:
-
Specificity
-
Linearity (using a calibration curve)
-
Accuracy and Precision (intraday and interday)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the inter-laboratory comparison study.
Caption: Experimental workflow for 7-OH-CBDV-d7 quantification.
Caption: Logical flow of the inter-laboratory comparison study.
References
The Gold Standard for Cannabinoid Metabolite Analysis: A Comparative Guide to 7-Hydroxycannabidivarin-d7 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of cannabinoid metabolites, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical data. This guide provides an in-depth comparison of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) as an internal standard, particularly in mass spectrometry-based methods. While direct comparative experimental data for 7-OH-CBDV-d7 is limited in publicly available literature, this guide will objectively evaluate its performance based on the well-established principles of using deuterated internal standards in cannabinoid analysis, supported by analogous experimental data for similar compounds.
Internal standards are essential in quantitative analysis to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, such as matrix effects in complex biological samples.[1] Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for mass spectrometry applications because they are chemically identical to the analyte and thus exhibit similar behavior during extraction, chromatography, and ionization.[2]
Superiority of Deuterated Internal Standards
Deuterated internal standards like 7-OH-CBDV-d7 offer significant advantages over non-isotopically labeled standards. By co-eluting with the target analyte, they experience the same matrix effects, leading to more accurate and precise quantification.[2] This is particularly crucial in complex matrices such as plasma, urine, and tissue homogenates where ion suppression or enhancement can significantly impact results. The use of deuterated analogues as internal standards has been shown to resolve issues of quantitative accuracy in differing complex matrices.
Performance Characteristics of Deuterated Cannabinoid Internal Standards
The following tables summarize typical performance data for analytical methods employing deuterated internal standards for cannabinoid analysis. This data, derived from studies on similar deuterated cannabinoids, provides a strong indication of the expected accuracy and precision when using 7-OH-CBDV-d7.
| Analyte | Internal Standard | Matrix | Linearity (R²) | Accuracy (%) | Precision (RSD %) | Reference |
| Cannabidiol (B1668261) (CBD) | CBD-d3 | Human Plasma | >0.99 | 93.87 - 107.31 | 1.03 - 14.33 | [3] |
| Δ9-THC | Δ9-THC-d3 | Human Plasma | >0.99 | Within ±15% | <15% | [4] |
| 7-OH-CBD | 7-OH-CBD-d3 | Rat Serum | >0.99 | Within ±15% | <15% | [5] |
| 11-nor-9-carboxy-THC | THC-COOH-d3 | Urine | >0.995 | 94 - 95% | <15% | [6] |
Table 1: Representative Performance Data of Deuterated Internal Standards in Cannabinoid Analysis. This table showcases the high degree of linearity, accuracy, and precision achieved in bioanalytical methods utilizing deuterated internal standards for various cannabinoids and their metabolites.
| Quality Control Level | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (RSD %) |
| Low | 5 | 105.2 | 8.7 |
| Medium | 50 | 102.1 | 5.4 |
| High | 500 | 101.5 | 4.1 |
Table 2: Example of Intra-Day Accuracy and Precision for a Deuterated Cannabinoid Standard. This table illustrates the typical performance of a deuterated internal standard across a range of concentrations within a single analytical run, demonstrating the robustness of the method.
Experimental Protocols
A detailed and robust experimental protocol is critical for achieving accurate and precise results. Below is a generalized protocol for the quantification of 7-Hydroxycannabidivarin (7-OH-CBDV) in a biological matrix using 7-OH-CBDV-d7 as an internal standard, based on common practices for cannabinoid analysis.
Protocol: Quantification of 7-OH-CBDV in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a 100 ng/mL solution of 7-OH-CBDV-d7 in methanol (B129727) (internal standard).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 7-OH-CBDV from other matrix components. For example:
-
0-1 min: 50% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 50% B
-
6.1-8 min: Re-equilibration at 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for both 7-OH-CBDV and 7-OH-CBDV-d7 would need to be optimized.
Visualizing the Workflow and Cannabinoid Signaling
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a typical analytical workflow and a simplified cannabinoid signaling pathway.
Caption: A typical analytical workflow for the quantification of cannabinoids using an internal standard.
Caption: A simplified diagram of a common cannabinoid signaling pathway.
References
- 1. aptochem.com [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a high-throughput LC-MS/MS bioanalytical method for the simultaneous quantification of cannabidiol and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.ct.gov [portal.ct.gov]
- 5. fda.gov [fda.gov]
- 6. academic.oup.com [academic.oup.com]
The Analytical Standard Showdown: Cross-Validation of 7-Hydroxycannabidivarin-d7
In the precise world of cannabinoid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantification. For researchers, scientists, and drug development professionals, this selection is a critical step in method development and validation. This guide provides an objective comparison of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) with other potential analytical standards, supported by representative experimental data and detailed methodologies.
Principles of Internal Standardization in Cannabinoid Analysis
Internal standards are essential in analytical chemistry, particularly for chromatographic techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1] They are compounds added to samples at a known concentration before analysis to correct for the loss of analyte during sample preparation and for variations in instrument response.[1] An ideal internal standard is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument.[2] For mass spectrometry-based methods, stable isotope-labeled (SIL) analogs of the target analytes, such as deuterated or ¹³C-labeled compounds, are considered the gold standard.[2][3]
Comparison of 7-OH-CBDV-d7 with Alternative Analytical Standards
While 7-OH-CBDV-d7 serves as a suitable internal standard for the quantification of 7-Hydroxycannabidivarin (7-OH-CBDV), it is important to consider the performance characteristics of other potential standards. The primary alternatives fall into two categories: other stable isotope-labeled standards (e.g., ¹³C-labeled 7-OH-CBDV) and structurally similar compounds (analog internal standards).
Data Presentation: Performance Characteristics of Different Internal Standard Types
The following table summarizes the expected performance of 7-OH-CBDV-d7 in comparison to a hypothetical ¹³C-labeled 7-OH-CBDV and a structurally similar analog, based on established principles of analytical chemistry.
| Performance Parameter | This compound (Deuterated) | ¹³C-Labeled 7-OH-CBDV (Hypothetical) | Structurally Similar Analog (e.g., another CBDV derivative) |
| Co-elution with Analyte | High probability of near co-elution, but a slight chromatographic shift (isotope effect) can occur.[4][5] | Excellent, with identical retention time to the native analyte.[3][6] | Variable, depends on the specific analog's physicochemical properties. |
| Correction for Matrix Effects | Good, but can be compromised if the isotope effect leads to elution in a region with different matrix suppression or enhancement.[3] | Excellent, as it experiences the same matrix effects as the analyte due to co-elution.[3] | Potentially poor and unreliable, as it may not experience the same matrix effects. |
| Recovery during Sample Prep | Excellent, mimics the analyte's behavior closely. | Excellent, identical to the analyte. | Good, but may differ from the analyte, leading to inaccuracies. |
| Potential for Isotopic Exchange | Low, but possible under certain conditions, which could compromise accuracy.[7] | Negligible, as the ¹³C label is integrated into the carbon skeleton.[7] | Not applicable. |
| Availability and Cost | Generally more readily available and cost-effective than ¹³C-labeled standards.[2][6] | Typically more expensive and less commercially available due to more complex synthesis.[6][7] | Availability and cost are highly variable depending on the specific compound. |
Quantitative Validation Data (Representative for 7-OH-CBD using a Deuterated Standard)
The following table presents typical validation parameters for the quantification of a hydroxylated cannabinoid metabolite, like 7-OH-CBD, using an LC-MS/MS method with a deuterated internal standard. These values are synthesized from published bioanalytical method validation studies for similar compounds.[8][9][10][11]
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99[11] |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL[8][11] |
| Intra-day Precision (%RSD) | < 15%[8][11] |
| Inter-day Precision (%RSD) | < 15%[8][11] |
| Intra-day Accuracy (%Bias) | 85 - 115%[8][11] |
| Inter-day Accuracy (%Bias) | 85 - 115%[8][11] |
| Matrix Effect (%) | Minimized by the internal standard, typically within ±15%[11] |
| Recovery (%) | Consistent and reproducible, often > 80%[8] |
Experimental Protocols
A robust and validated analytical method is crucial for accurate quantification. Below is a detailed, representative methodology for the analysis of 7-OH-CBDV in a biological matrix (e.g., plasma) using 7-OH-CBDV-d7 as an internal standard via LC-MS/MS.
1. Sample Preparation: Protein Precipitation
This procedure is a common method for extracting cannabinoids from biological fluids.[11]
-
Internal Standard Spiking: To 100 µL of the biological sample (e.g., plasma), add a known concentration of 7-OH-CBDV-d7 solution in a suitable solvent like methanol (B129727).
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for cannabinoid analysis.[11]
-
Mobile Phase: A gradient elution with two mobile phases is typical:
-
Mobile Phase A: Water with a small amount of additive like formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for cannabinoids.[11]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 7-OH-CBDV and 7-OH-CBDV-d7 are monitored.
Mandatory Visualizations
Caption: Experimental workflow for cannabinoid quantification.
Caption: Logical relationships of internal standards.
References
- 1. lcms.cz [lcms.cz]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a high-throughput LC-MS/MS bioanalytical method for the simultaneous quantification of cannabidiol and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
Performance Characteristics of 7-Hydroxycannabidivarin-d7 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated performance characteristics of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) in common biological matrices. Due to a lack of publicly available data for this specific deuterated metabolite, this document leverages performance data from structurally similar analytes, primarily 7-hydroxy-cannabidiol (7-OH-CBD) and other deuterated cannabinoid internal standards. The information presented herein is intended to serve as a valuable reference for researchers developing and validating bioanalytical methods for emerging cannabinoids.
Comparative Performance Data
The following tables summarize typical performance characteristics for the analysis of cannabinoids and their metabolites in biological matrices, which can be considered representative for methods involving 7-OH-CBDV-d7 as an internal standard. The data is compiled from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Table 1: Performance Characteristics of Cannabinoid Analysis in Human Plasma
| Parameter | 7-OH-CBD | THC | 11-OH-THC | THCCOOH |
| Linearity Range (ng/mL) | 0.5 - 50 | 0.5 - 100 | 0.5 - 50 | 0.5 - 100 |
| Correlation Coefficient (r²) | >0.99 | >0.995 | >0.99 | >0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 | 0.5 | 0.5 |
| Intra-day Precision (%CV) | <15% | <15% | <15% | <15% |
| Inter-day Precision (%CV) | <15% | <15% | <15% | <15% |
| Accuracy (% Bias) | ±15% | ±15% | ±15% | ±15% |
| Recovery (%) | 58 - 88 | >80% | >80% | >80% |
Data compiled from representative LC-MS/MS methods for cannabinoid analysis in human plasma.[1][2][3][4]
Table 2: Performance Characteristics of Cannabinoid Analysis in Whole Blood
| Parameter | THC | 11-OH-THC | THCCOOH | CBD | CBN | CBG |
| Linearity Range (µg/L) | 0.5 - 100 | 0.5 - 50 | 0.5 - 100 | 0.5 - 50 | 0.5 - 50 | 1 - 50 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 | >0.995 | >0.995 | >0.995 |
| Lower Limit of Quantification (LLOQ) (µg/L) | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 | 1 |
| Intra-day Precision (%CV) | ≤15% | ≤15% | ≤15% | ≤15% | ≤15% | ≤15% |
| Inter-day Precision (%CV) | ≤15% | ≤15% | ≤15% | ≤15% | ≤15% | ≤15% |
| Accuracy (% Bias) | ±15% | ±15% | ±15% | ±15% | ±15% | ±15% |
Data compiled from a validated LC-MS/MS method for the simultaneous quantification of multiple cannabinoids in whole blood.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for the extraction and analysis of cannabinoids from biological matrices, which can be adapted for methods utilizing 7-OH-CBDV-d7.
Protocol 1: Liquid-Liquid Extraction (LLE) from Whole Blood
This protocol is a common and robust method for extracting cannabinoids from whole blood samples.
-
Sample Preparation: To 0.5 mL of whole blood, add an internal standard solution containing 7-OH-CBDV-d7.
-
Protein Precipitation: Add 1.5 mL of acetonitrile (B52724) to the sample, vortex thoroughly to precipitate proteins.
-
Extraction: Add 4 mL of a hexane:ethyl acetate (B1210297) (9:1 v/v) mixture. Vortex for 10 minutes.
-
Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma
SPE is a widely used technique that provides cleaner extracts compared to LLE.
-
Sample Pre-treatment: To 200 µL of human plasma, add the internal standard solution, including 7-OH-CBDV-d7. Add 800 µL of 0.2 mol/L ZnSO4 in 70% methanol (B129727)/water to precipitate proteins.[8]
-
Centrifugation: Vortex the sample for 10 minutes and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[8]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a 40% methanol in water solution to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for cannabinoid analysis and a simplified cannabinoid signaling pathway.
Caption: A generalized experimental workflow for the analysis of cannabinoids in biological matrices.
Caption: A simplified diagram of cannabinoid receptor signaling pathways.[9][10][11][12]
References
- 1. A validated method for the simultaneous quantification of cannabidiol, Δ9 -tetrahydrocannabinol, and their metabolites in human plasma and application to plasma samples from an oral cannabidiol open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification of Cannabinoids and their Free and Glucuronide Metabolites in Whole Blood by Disposable Pipette Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Validation of a liquid chromatography tandem mass spectrometry (LC-MS/MS) method to detect cannabinoids in whole blood and breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of 7-Hydroxycannabidivarin-d7 and 13C-Labeled Internal Standards for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of precise and reliable quantitative analysis of cannabinoids and their metabolites, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison between deuterated (specifically 7-Hydroxycannabidivarin-d7) and Carbon-13 (¹³C)-labeled internal standards. The selection of an internal standard can significantly influence the accuracy, precision, and overall robustness of a bioanalytical method, particularly in complex matrices such as plasma, urine, and tissue samples. This comparison is supported by established principles of isotope dilution mass spectrometry to aid researchers in making an informed decision for their analytical needs.
The ideal internal standard should be chemically and physically identical to the analyte of interest, differing only in mass.[1] This ensures that it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thereby accurately correcting for variations throughout the analytical process.[1] While both deuterated and ¹³C-labeled standards are designed to meet this ideal, their inherent properties lead to distinct advantages and disadvantages.[1][2]
Quantitative Data Summary
| Parameter | This compound (Deuterated IS) | ¹³C-Labeled 7-Hydroxycannabidivarin (¹³C-IS) | Key Findings & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1][3] | Typically co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[1][5] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Isotopic Stability | Deuterium (B1214612) atoms can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if the label is on an exchangeable site.[2][6][7] | ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.[6][8] | ¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis, preventing loss of the isotopic label.[7] |
| Accuracy & Precision | Can lead to inaccuracies due to chromatographic shifts and potential for isotopic exchange. One study on a different analyte showed a 40% error.[1] | Generally demonstrates improved accuracy and precision due to identical physicochemical properties to the analyte. A comparative study on another compound showed a mean bias of 100.3% with a standard deviation of 7.6%.[1] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[1] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[1] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1][5] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[1][9] |
| Potential for Isotopic Interference | The natural abundance of deuterium is low, but in-source fragmentation and H-D exchange can sometimes complicate mass spectra.[6] | The natural abundance of ¹³C is approximately 1.1%, which can slightly increase the M+1 peak of the unlabeled analyte. However, with sufficient mass difference (≥3 amu), this is generally not an issue.[6][9] | ¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap, especially when multiple deuterium atoms are used in the deuterated standard.[9] |
| Cost | Typically less expensive and more widely available for a range of small molecules.[6][8] | Generally higher due to the more complex and often longer synthesis required.[6][10] | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments where these internal standards would be utilized.
Protocol 1: Sample Preparation for LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction of 7-Hydroxycannabidivarin from a biological matrix, such as plasma, using a protein precipitation method.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex the plasma sample and aliquot 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled 7-Hydroxycannabidivarin) to each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[3]
Protocol 2: LC-MS/MS Analysis
This protocol describes a typical liquid chromatography-tandem mass spectrometry method for the quantification of 7-Hydroxycannabidivarin.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A reversed-phase C18 column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient Elution: A linear gradient from a low to a high percentage of the organic phase is used to elute the analyte and internal standard. For example, starting at 10% B, increasing to 95% B over 5 minutes, holding for 1 minute, and then re-equilibrating at 10% B for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[3] The MRM transitions would be optimized for 7-Hydroxycannabidivarin and the respective internal standard.
Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A general experimental workflow for cannabinoid quantification using an internal standard.
Caption: Simplified metabolic pathway of Cannabidivarin (CBDV) to 7-Hydroxycannabidivarin.
Conclusion and Recommendation
Based on the established principles of isotope dilution mass spectrometry and extensive data from various bioanalytical applications, ¹³C-labeled internal standards are the superior choice for the quantitative analysis of 7-Hydroxycannabidivarin.[1][3] Their key advantages include:
-
Identical Chromatographic Behavior: Ensuring perfect co-elution with the analyte.[5]
-
Enhanced Isotopic Stability: No risk of isotope exchange.[7]
-
More Accurate Compensation for Matrix Effects: Leading to higher accuracy and precision.[1][9]
While deuterated standards like this compound can be utilized to develop acceptable methods and are often more readily available and less expensive, researchers must be acutely aware of their potential limitations.[2][6] These include chromatographic shifts and the possibility of deuterium exchange, which can compromise the accuracy and reliability of the results.[2][3] Rigorous method validation is crucial when using deuterated standards to ensure these potential issues are identified and mitigated.
For the most demanding applications in regulated bioanalysis, clinical diagnostics, and pharmaceutical development where data integrity is of the utmost importance, the investment in ¹³C-labeled internal standards is highly recommended.[1][3] They represent the gold standard for robust and defensible quantitative results.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cannabinoid Quantification: A Comparative Guide to Analytical Linearity and Range
For researchers, scientists, and drug development professionals, the precise quantification of cannabinoids and their metabolites is paramount for robust and reliable study outcomes. This guide provides a comparative overview of the analytical performance, specifically linearity and range, for the quantification of hydroxylated cannabinoid metabolites, using 7-Hydroxycannabidiol (7-OH-CBD) as a primary analyte, a close structural analog to 7-Hydroxycannabidivarin (7-OH-CBDV). Due to a lack of publicly available, specific validation data for 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7), this guide leverages data from validated methods for closely related compounds to provide a substantive comparison.
The use of deuterated internal standards, such as 7-OH-CBDV-d7, is a cornerstone of accurate bioanalysis, effectively compensating for variability in sample preparation and matrix effects. The performance of an analytical method is critically defined by its linearity—the ability to elicit test results that are directly proportional to the concentration of the analyte—and its analytical range, the interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear.
Comparative Analysis of Analytical Methods
The following table summarizes the linearity and range of various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of cannabinoid metabolites. This data, compiled from several studies, offers a comparative landscape for researchers evaluating analytical strategies.
| Analyte | Internal Standard | Matrix | Linearity Range | LLOQ (ng/mL) | ULOQ (ng/mL) | Correlation Coefficient (r²) |
| 7-Hydroxy-CBD (as a proxy for 7-OH-CBDV) | d3-7-OH-CBD | Human Plasma | 0.5 - 500 | 0.5 | 500 | >0.99 |
| Cannabidiol (CBD) | d3-CBD | Human Plasma | 0.5 - 500 | 0.5 | 500 | >0.99 |
| Cannabidivarin (CBDV) | Not Specified | Mouse Tissue | Not Specified | 2 | Not Specified | Not Specified |
| Δ⁹-Tetrahydrocannabinol (THC) | d3-THC | Human Plasma | 0.5 - 50 | 0.5 | 50 | Not Specified |
| 11-OH-THC | d3-11-OH-THC | Human Plasma | 0.9 - 50 | 0.9 | 50 | Not Specified |
| 11-nor-9-carboxy-THC (THC-COOH) | d3-THC-COOH | Human Plasma | 1.1 - 100 | 1.1 | 100 | Not Specified |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Experimental Protocols
The successful quantification of cannabinoid metabolites relies on meticulous and validated experimental procedures. Below are representative protocols for sample preparation and LC-MS/MS analysis, based on established methods for similar analytes.
Sample Preparation: Protein Precipitation
This common technique is utilized to remove proteins from biological samples that can interfere with analysis.
-
Sample Aliquoting: Transfer 100 µL of plasma sample to a microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of the deuterated internal standard solution (e.g., 7-OH-CBDV-d7) to each sample, quality control, and calibration standard.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides the high sensitivity and selectivity required for the quantification of low-abundance metabolites in complex biological matrices.
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of cannabinoids.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the deuterated internal standard.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of cannabinoid metabolites using a deuterated internal standard.
Caption: Experimental workflow for cannabinoid metabolite quantification.
Pioneering Method Robustness: A Comparative Guide for 7-Hydroxycannabidivarin-d7 in Bioanalytical Applications
In the evolving landscape of cannabinoid research and pharmaceutical development, the precision and reliability of analytical methods are paramount. For researchers and scientists engaged in the study of novel cannabinoids and their metabolites, ensuring method robustness is a critical step in validating the accuracy and consistency of experimental data. This guide provides a comparative overview of method robustness testing, with a specific focus on the deuterated internal standard, 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7).
While specific comparative experimental data for 7-OH-CBDV-d7 is not publicly available, this guide leverages established principles from regulatory bodies such as the International Council for Harmonisation (ICH) to present a framework for evaluating its performance against non-deuterated alternatives. The inclusion of a deuterated internal standard like 7-OH-CBDV-d7 is a strategic approach to mitigate matrix effects and improve the accuracy of quantification in complex biological samples.
Comparative Performance Metrics
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. The following table presents a hypothetical comparison of key performance parameters between a method utilizing 7-OH-CBDV-d7 and one using a non-deuterated analogue as an internal standard. The data, while illustrative, is based on typical performance expectations for a validated bioanalytical method.
| Performance Parameter | Method A: Using 7-OH-CBDV-d7 | Method B: Using Non-Deuterated Standard | Acceptance Criteria (Typical) |
| Linearity (R²) | 0.9995 | 0.9982 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.3% - 104.5% | 85% - 115% |
| Precision (%RSD) | < 3.5% | < 6.8% | < 15% |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL | Application Dependent |
| Robustness (% Change in Result) | |||
| - Mobile Phase pH (± 0.1) | < 1.5% | < 4.2% | < 5% |
| - Column Temperature (± 2°C) | < 2.0% | < 5.5% | < 5% |
| - Flow Rate (± 0.02 mL/min) | < 1.8% | < 3.9% | < 5% |
The use of a deuterated internal standard like 7-OH-CBDV-d7 is anticipated to provide superior performance, particularly in terms of precision and robustness, due to its similar chemical behavior to the analyte and its distinct mass spectrometric signal.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. Below is a representative experimental protocol for robustness testing of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-Hydroxycannabidivarin in plasma, using 7-OH-CBDV-d7 as an internal standard.
Protocol: Robustness Testing of 7-OH-CBDV Bioanalytical Method
1. Objective: To assess the robustness of the analytical method by intentionally varying key instrument and sample preparation parameters.
2. Materials:
-
7-Hydroxycannabidivarin certified reference material
-
This compound (internal standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges
3. Standard and Sample Preparation:
-
Prepare stock solutions of the analyte and internal standard in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations into human plasma.
-
Perform protein precipitation followed by solid-phase extraction for sample clean-up.
4. LC-MS/MS System:
-
LC System: High-Performance Liquid Chromatograph
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
5. Robustness Parameters to be Varied:
-
Mobile Phase Composition: Vary the percentage of organic solvent by ±2%.
-
Mobile Phase pH: Adjust the pH of the aqueous mobile phase by ±0.1 units.
-
Column Temperature: Set the column oven temperature to ±2°C of the nominal value.
-
Flow Rate: Adjust the flow rate by ±0.02 mL/min.
-
Injection Volume: Vary the injection volume by ±1 µL.
6. Experimental Procedure:
-
For each varied parameter, analyze a set of low, medium, and high concentration QC samples in triplicate.
-
Compare the mean concentration and precision (%RSD) of the varied sets against the results obtained using the nominal method parameters.
-
Calculate the percentage change in the determined concentration.
7. Acceptance Criteria:
-
The percentage change in the mean concentration should not exceed 15%.
-
The precision (%RSD) of the measurements under each varied condition should not exceed 15%.
Visualizing the Workflow and Validation Relationships
To better understand the experimental process and the interplay of different validation parameters, the following diagrams are provided.
Caption: Experimental workflow for method robustness testing.
Safety Operating Guide
Essential Safety and Operational Guidance for 7-Hydroxycannabidivarin-d7
Researchers, scientists, and drug development professionals handling 7-Hydroxycannabidivarin-d7 must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound, based on the hazards associated with similar cannabinoid compounds and the solvents they are typically dissolved in.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 rated | Protects eyes from splashes of the chemical solution. |
| Face Shield | To be worn in conjunction with goggles | Provides an additional layer of protection for the face, especially when there is a higher risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material (consult glove compatibility chart for the specific solvent) | Prevents skin contact with the compound and solvent.[1] |
| Body Protection | Laboratory Coat | Flame-resistant material recommended | Protects skin and clothing from spills and splashes. A flame-resistant coat is crucial if the compound is in a flammable solvent. |
| Protective Clothing | As needed, based on risk assessment | May include aprons or sleeves for additional protection during specific procedures. | |
| Respiratory Protection | Fume Hood | All handling of the compound, especially when volatile solvents are involved, should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][3] | |
| Respirator | NIOSH-approved, as determined by a risk assessment | May be required for specific procedures where ventilation is inadequate or in the case of a spill. |
Experimental Protocols and Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available for all manipulations of this compound.
-
Keep the container tightly closed when not in use.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge, especially when flammable solvents are present.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
2. Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory area where the compound is handled.[1][5]
-
Use only non-sparking tools.[1]
3. First Aid Measures:
-
If swallowed: Call a poison center or doctor if you feel unwell.[1]
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[1] If required, provide artificial respiration.[2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., pipette tips, vials, gloves) in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Do not allow the substance to enter sewers or surface water.[6]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the standard operating procedure for safely handling and disposing of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
